Qc1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNVTSPDMUUAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dansyl-L-glutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansyl-L-glutamine is a fluorescently labeled amino acid derivative that serves as a powerful tool in biochemical and biophysical research. Its mechanism of action is primarily centered on its utility as a fluorescent probe, enabling the investigation of molecular interactions, protein structure, and dynamics. While its structural similarity to L-glutamine suggests a potential role as a competitive inhibitor in glutamine-dependent metabolic pathways, current scientific literature predominantly supports its function as a fluorescent reporter rather than a potent antagonist of glutamine metabolism. This guide provides a comprehensive overview of the core mechanisms of Dansyl-L-glutamine, with a focus on its application as a fluorescent probe, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.
Core Mechanism of Action: A Fluorescent Probe
The principal mechanism of action of Dansyl-L-glutamine is rooted in the fluorescent properties of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This moiety is attached to the alpha-amino group of L-glutamine, creating a molecule that can be used to probe and report on its local microenvironment.
The core of its action can be broken down into two key aspects:
-
Covalent Labeling and Detection: The synthesis of Dansyl-L-glutamine involves the reaction of dansyl chloride with the primary amino group of L-glutamine.[1] This same principle allows the dansyl group (typically via dansyl chloride) to react with primary and secondary amines of other biomolecules, such as the N-terminal alpha-amino group of polypeptides and the epsilon-amino group of lysine residues, to form stable, fluorescent sulfonamide adducts.[1] This covalent modification enables the sensitive detection and quantification of amino acids and proteins.
-
Environmentally Sensitive Fluorescence: The fluorescence of the dansyl group is highly sensitive to the polarity of its surrounding environment. In aqueous, polar environments, the fluorescence emission is typically broad and centered at longer wavelengths (around 580 nm).[2] When the molecule moves into a nonpolar, hydrophobic environment, such as the binding pocket of a protein, a significant blue shift in the emission maximum (to around 480 nm) and an increase in fluorescence quantum yield are observed.[2] This solvatochromic shift is the foundation of its use as a reporter of binding events and conformational changes in proteins.
Signaling Pathway Visualization
The following diagram illustrates the general principle of dansylation, where dansyl chloride reacts with a primary amine, a reaction analogous to the synthesis of Dansyl-L-glutamine and its use in labeling other biomolecules.
Caption: Chemical reaction of dansyl chloride with a primary amine.
Application in Probing Protein Binding Sites: Human Serum Albumin (HSA)
A well-documented application of Dansyl-L-glutamine is its use as a site-specific fluorescent probe for human serum albumin (HSA), the most abundant protein in blood plasma. HSA has two primary drug-binding sites, and Dansyl-L-glutamine preferentially binds to Sudlow's Site I, located in subdomain IIA. This specificity allows it to be used in competitive binding assays to determine the binding site and affinity of other molecules, including novel drug candidates.
The mechanism in this context is one of competitive displacement. When a drug that also binds to Site I is introduced, it displaces Dansyl-L-glutamine. This displacement moves the fluorescent probe from the hydrophobic binding pocket of HSA back into the aqueous solvent, resulting in a decrease in fluorescence intensity and a red shift in the emission wavelength. By monitoring these changes in fluorescence, the binding affinity of the competing ligand can be determined.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the workflow for a typical competitive binding assay using Dansyl-L-glutamine and HSA.
Caption: Workflow for a competitive binding assay using Dansyl-L-glutamine.
Dansyl-L-glutamine as a Glutamine Antagonist: Current Evidence
While Dansyl-L-glutamine is structurally an analog of L-glutamine, there is a notable lack of direct evidence in the scientific literature to support its role as a potent and specific inhibitor of glutamine-metabolizing enzymes (e.g., glutaminase, glutamine synthetase) or glutamine transporters (e.g., SLC1A5/ASCT2). Searches for inhibitory constants such as K_i or IC_50 values for Dansyl-L-glutamine against these targets have not yielded specific data.
The primary utility of Dansyl-L-glutamine reported in the literature remains as a fluorescent probe. It is crucial for researchers to recognize this distinction. While it can compete for glutamine binding sites, its primary application is to report on these binding events through changes in its fluorescence, rather than to elicit a downstream biological effect through potent enzyme or transporter inhibition.
Quantitative Data
The following tables summarize the key quantitative data for Dansyl-L-glutamine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₃O₅S | [2][3] |
| Molecular Weight | 379.43 g/mol | [2][3] |
| CAS Number | 1101-67-3 | [2][3] |
| Solubility | Soluble in organic solvents (DMF, acetone), less soluble in water | [2] |
Table 2: Spectroscopic Properties
| Property | Value | Conditions | Reference |
| Extinction Coefficient | ~3,300 M⁻¹cm⁻¹ | At 340 nm in aqueous buffer | [2] |
| Fluorescence Emission Max (Aqueous) | ~580 nm | In polar, aqueous environment | [2] |
| Fluorescence Emission Max (Nonpolar) | ~480 nm | In hydrophobic protein pockets | [2] |
| Quantum Yield | 0.09–0.12 | When bound to HSA (relative to quinine sulfate) | [2] |
| Fluorescence Lifetime | ~14 ns | When bound to HSA Site I | [2] |
Experimental Protocols
Synthesis of Dansyl-L-glutamine
This protocol is adapted from the literature and describes a common method for the synthesis of Dansyl-L-glutamine.[2]
Materials:
-
L-glutamine
-
Sodium bicarbonate solution (e.g., 0.1 M)
-
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
-
Acetone
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Ice-water bath
-
Column chromatography setup (for purification)
Procedure:
-
Dissolve L-glutamine in a sodium bicarbonate solution.
-
Cool the solution in an ice-water bath (0°C) for approximately 10 minutes.
-
Prepare a solution of dansyl chloride in acetone.
-
Add the dansyl chloride solution dropwise to the stirred glutamine solution in the ice-water bath.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Remove the acetone from the reaction mixture by evaporation under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether three times to remove unreacted dansyl chloride.
-
Adjust the pH of the aqueous layer to approximately 4.5 with HCl.
-
Extract the Dansyl-L-glutamine into ethyl acetate.
-
Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final tawny solid product. A typical yield is around 64.8%.[2]
General Protocol for Protein Labeling with Dansyl Chloride
This protocol provides a general framework for the covalent labeling of proteins with dansyl chloride.
Materials:
-
Protein of interest in a suitable buffer (non-amine containing, e.g., phosphate or carbonate buffer)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Buffer for adjusting pH (e.g., sodium bicarbonate, pH 9.5-10)
-
Quenching solution (optional, e.g., a primary amine like Tris or glycine)
-
Dialysis or size-exclusion chromatography equipment for removing excess label
Procedure:
-
Prepare the protein solution in a buffer at a pH between 9.5 and 10. The alkaline pH ensures that the target amino groups are deprotonated and more nucleophilic.
-
Add the dansyl chloride solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low to avoid protein denaturation. The molar ratio of dansyl chloride to protein will depend on the desired degree of labeling and should be optimized empirically.
-
Incubate the reaction mixture in the dark at room temperature or a slightly elevated temperature (e.g., 37°C) for a duration of 30 minutes to 2 hours. The reaction should be carried out in the dark to prevent photodegradation of the dansyl group.
-
(Optional) Quench the reaction by adding a quenching solution to consume any unreacted dansyl chloride.
-
Remove the unreacted dansyl chloride and byproducts from the labeled protein using dialysis or size-exclusion chromatography.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm) and using their respective extinction coefficients.
Conclusion
Dansyl-L-glutamine's mechanism of action is firmly established as that of a fluorescent probe, with its environmentally sensitive fluorescence making it an invaluable tool for studying protein binding and conformational dynamics. Its application as a specific marker for Site I of human serum albumin is a classic example of its utility in drug development and screening. While its structure is analogous to L-glutamine, there is currently a lack of substantial evidence to classify it as a potent inhibitor of glutamine metabolism. Researchers utilizing Dansyl-L-glutamine should be precise in its application as a fluorescent reporter, leveraging its well-characterized spectroscopic properties to gain insights into molecular interactions.
References
Unveiling the Dark Quencher: A Technical Guide to the Spectral Properties of IRDye® QC-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core spectral properties of IRDye® QC-1, a premier non-fluorescent (dark) quencher. Its broad absorption spectrum and high quenching efficiency make it an invaluable tool in Förster Resonance Energy Transfer (FRET) based applications, including protease assays and the development of activatable fluorescent probes for enhanced imaging specificity.
Core Spectral and Physical Properties
IRDye® QC-1 is characterized by its broad absorption in the visible and near-infrared regions, enabling it to effectively quench a wide array of fluorophores. Below is a summary of its key quantitative properties.
| Property | Value | Solvent/Conditions |
| Absorption Maximum | 737 nm[1][2] | 1X PBS |
| 788 nm[1][2] | Water | |
| Molar Extinction Coefficient | 96,000 M⁻¹cm⁻¹[1] | 1X PBS |
| 98,000 M⁻¹cm⁻¹[1] | Water | |
| Quenching Range | ~500 - 800 nm[1][2][][4] | - |
| Quenching Efficiency | >97% for many common fluorophores[1][2] | - |
| Molecular Weight | 1243.75 g/mol [1] | - |
| Chemical Formula | C₅₃H₆₂ClN₄Na₃O₁₆S₄[1] | - |
Principles of Quenching with IRDye® QC-1: A FRET-Based Mechanism
IRDye® QC-1 functions as a quencher through the mechanism of Förster Resonance Energy Transfer (FRET). In this process, a donor fluorophore, when in close proximity to the QC-1 acceptor (quencher), non-radiatively transfers its excitation energy to the quencher. This energy is then dissipated as heat rather than being emitted as fluorescence, effectively "darkening" the donor fluorophore. The efficiency of this quenching is highly dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the QC-1 quencher.
Caption: Förster Resonance Energy Transfer (FRET) mechanism of IRDye® QC-1.
Experimental Workflow: Protease Activity Assay
A common application of IRDye® QC-1 is in the development of fluorogenic probes for detecting protease activity. In this workflow, a fluorescent donor is linked to the QC-1 quencher via a peptide substrate specific to the protease of interest. In the intact probe, the fluorescence is quenched. Upon cleavage by the active protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.
Caption: Experimental workflow for a protease activity assay using an IRDye® QC-1-based probe.
Experimental Protocols
General Protocol for Evaluating Quenching Efficiency
-
Prepare Stock Solutions: Dissolve the donor fluorophore and the IRDye® QC-1 quencher in a suitable solvent (e.g., 1X PBS or water) to create concentrated stock solutions.
-
Determine Donor Fluorescence: Measure the fluorescence emission spectrum and intensity of a dilute solution of the donor fluorophore alone.
-
Prepare FRET Pair: Create a solution containing both the donor fluorophore and the IRDye® QC-1 quencher at a specific molar ratio (e.g., 1:1).
-
Measure Quenched Fluorescence: Measure the fluorescence emission spectrum and intensity of the FRET pair solution under the same conditions as the donor-only measurement.
-
Calculate Quenching Efficiency: The quenching efficiency can be calculated using the formula: Quenching Efficiency (%) = (1 - (Fluorescence of FRET pair / Fluorescence of donor alone)) * 100
Protocol for Protease-Activated Probe Assay
-
Probe Synthesis: Synthesize a peptide substrate for the target protease, and conjugate a donor fluorophore to one end and IRDye® QC-1 to the other.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer that is optimal for the activity of the target protease.
-
Reaction Setup: In a microplate well, combine the protease-activated probe solution with the sample containing the protease. Include a negative control with no protease.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the protease for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity at the emission wavelength of the donor fluorophore at various time points using a fluorescence plate reader. An increase in fluorescence indicates protease activity.
Applications in Research and Development
The unique spectral properties of IRDye® QC-1 make it a versatile tool in various research and drug development applications:
-
Image-Guided Surgery: Activatable probes using QC-1 can enhance the specificity of tumor imaging by only fluorescing upon interaction with tumor-specific enzymes.[5]
-
High-Throughput Screening: FRET-based assays with QC-1 are well-suited for screening large libraries of compounds for potential enzyme inhibitors.
-
In Vivo Imaging: Near-infrared fluorophore-QC-1 pairs are advantageous for in vivo imaging due to reduced tissue autofluorescence in the NIR window.[4]
-
Optoacoustic Studies: IRDye® QC-1 has been paired with IRDye 800CW in optoacoustic imaging applications.[1]
-
Endoscopic Detection: Cathepsin-activatable probes incorporating QC-1 have shown potential for the early endoscopic detection of premalignant gastrointestinal lesions.[6]
References
The Core Principles of QC-1 Fluorescence Quenching: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with QC-1, a non-fluorescent "dark" quencher widely utilized in biological and drug discovery research. We will delve into the core mechanism of Förster Resonance Energy Transfer (FRET) that governs its function, present key quantitative data, and provide detailed experimental protocols for its application in protease and caspase-3 assays.
The Fundamental Principle: Förster Resonance Energy Transfer (FRET)
The primary mechanism by which QC-1 quenches fluorescence is a non-radiative energy transfer process known as Förster Resonance Energy Transfer (FRET). In this process, an excited donor fluorophore transfers its energy to a nearby acceptor molecule, in this case, the QC-1 quencher, without the emission of a photon.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, making FRET an invaluable tool for studying molecular interactions and conformational changes in real-time.[3][4]
Several key conditions must be met for efficient FRET to occur:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within 1 to 10 nanometers.[3][5]
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (QC-1).[6]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.[1]
QC-1 is classified as a "dark quencher" because it dissipates the absorbed energy as heat rather than fluorescing, which minimizes background signal and enhances the sensitivity of FRET-based assays.[7]
The Mathematics of FRET Efficiency
The efficiency of FRET (E) can be quantified and is defined by the following equation:
E = 1 / (1 + (r / R₀)⁶)
Where:
-
r is the actual distance between the donor and acceptor.
-
R₀ is the Förster distance, which is the distance at which the FRET efficiency is 50%.[2][8]
The Förster distance (R₀) is a characteristic value for a specific donor-acceptor pair and can be calculated using the following equation:
R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * QY_D * J(λ))
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).
-
n is the refractive index of the medium.
-
QY_D is the fluorescence quantum yield of the donor in the absence of the acceptor.
-
J(λ) is the spectral overlap integral between the donor's emission spectrum and the acceptor's absorption spectrum.[8][9]
Quantitative Data for QC-1
The broad absorption spectrum of QC-1 (approximately 500-800 nm) allows it to be an effective quencher for a wide range of popular fluorophores.[10] This versatility eliminates the need for precise spectral matching between the donor and acceptor, a significant advantage in assay development. QC-1 has been shown to quench common fluorophores with an efficiency greater than 97%. The calculated Förster distances (R₀) for several common fluorophore pairs with QC-1 are presented in the table below.
| Donor Fluorophore | Emission Max (nm) | Quenching Efficiency (%) | Calculated R₀ (Å) |
| Fluorescein | ~540 | >97 | 41 |
| Cy3 | ~570 | >97 | 60 |
| Cy5 | ~670 | >97 | 54 |
| IRDye 680 | ~700 | >97 | 61 |
| IRDye 700DX | ~690 | >97 | 62 |
| IRDye 800CW | ~790 | >97 | 65 |
Data compiled from publicly available information.[11]
Experimental Protocols
The principle of QC-1 quenching is widely applied in the development of "turn-on" fluorescent assays, particularly for detecting enzyme activity. In these assays, a substrate peptide is dually labeled with a fluorophore and QC-1. In the intact substrate, the proximity of the two molecules leads to efficient FRET and quenching of the fluorescence. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Detailed Protocol: FRET-Based Protease Assay
This protocol provides a general framework for a fluorometric protease assay using a QC-1-based FRET substrate.
Materials:
-
Protease of interest: Purified enzyme or cell lysate.
-
FRET Substrate: A peptide containing the protease recognition sequence, labeled with a suitable fluorophore (e.g., Cy5) and QC-1.
-
Assay Buffer: Buffer compatible with the protease's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Protease Inhibitor: (Optional) For control experiments.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation and emission at the wavelengths appropriate for the chosen fluorophore.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the protease in Assay Buffer to determine the optimal enzyme concentration.
-
Prepare a control solution with a known protease inhibitor.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the protease dilution to the sample wells.
-
Add 25 µL of the protease and inhibitor mixture to the control wells.
-
Add 25 µL of Assay Buffer to the blank wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the FRET substrate in Assay Buffer (e.g., 2X final concentration).
-
Initiate the reaction by adding 25 µL of the FRET substrate working solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all sample and control wells.
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
References
- 1. Establishing a cellular FRET-based fluorescence plate reader assay to monitor proNGF-induced cross-linking of sortilin and the neurotrophin receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. youtube.com [youtube.com]
- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
Unraveling the Qc-1 Determinant in B Cells: A Technical Guide for Researchers
An In-depth Examination of a Unique B Lymphocyte Cytotoxic T Lymphocyte Determinant, its Modern Identity as Qa-1b, and its Functional Implications in Immunology and Drug Development.
Introduction
First identified in 1987, the Qc-1 determinant is a Q-region-controlled Class I molecule expressed preferentially on B lymphocytes, setting it apart from other Q-region-controlled determinants that are predominantly found on T cells.[1] Subsequent research has largely equated Qc-1 with the non-classical MHC class I molecule Qa-1b. This guide provides a comprehensive technical overview of the Qc-1/Qa-1b determinant, its molecular interactions, and its functional significance in B cell biology, tailored for researchers, scientists, and drug development professionals.
Core Concepts: From Qc-1 to Qa-1b
The Qc-1 determinant was initially characterized as a target for cytotoxic T lymphocytes (CTLs) with a unique strain and tissue distribution.[1] It is now widely understood to be the murine non-classical MHC class Ib molecule Qa-1b, the homolog of human HLA-E. Unlike classical MHC class Ia molecules that present a diverse array of peptides, Qa-1b predominantly presents a highly conserved nonameric peptide known as Qa-1 determinant modifier (Qdm). This peptide is derived from the leader sequence of classical MHC class I molecules.
The primary role of the Qa-1b/Qdm complex is in immune surveillance, acting as a ligand for the heterodimeric C-type lectin-like receptor CD94/NKG2A, which is expressed on Natural Killer (NK) cells and a subset of T cells. This interaction typically delivers an inhibitory signal, protecting healthy cells from being killed. However, in instances of viral infection or cellular stress, the peptide repertoire presented by Qa-1b can change, leading to the activation of immune responses.
While the function of Qa-1b in relation to NK and T cells is well-documented, its intrinsic role and signaling functions within the B cell itself are less clearly defined. B cells are known to upregulate Qa-1b upon certain stimuli, such as viral infection, suggesting a role in modulating immune responses.
Quantitative Data Summary
A comprehensive understanding of the Qc-1/Qa-1b determinant requires quantitative analysis of its expression and interactions. The following tables summarize key quantitative data from the literature.
Table 1: Strain Distribution of the Qc-1 Determinant
| Mouse Strain | Qc-1 Expression |
| BALB/cByJ | + |
| A/J | + |
| C57BL/6 | - |
| C3H/HeJ | - |
| AKR/J | - |
Data derived from Homer, R. J., & Murphy, D. B. (1987). Qc-1, a novel Q-region-controlled CTL determinant expressed on B lymphocytes. The Journal of Immunology, 138(12), 4322–4328.
Table 2: Expression of Qa-1b on B Cell Subsets
| B Cell Subset | Mean Fluorescence Intensity (MFI) of Qa-1b |
| Naïve B Cells | Low |
| Germinal Center B Cells | Moderate |
| Memory B Cells | Moderate to High |
| Plasma Cells | High |
Table 3: Binding Affinities of Qa-1b Interactions
| Interacting Molecules | Binding Affinity (Kd) |
| Qa-1b/Qdm to CD94/NKG2A | ~1-10 µM |
| Qa-1b/Qdm to specific TCRs | Variable (µM to nM range) |
Signaling Pathways
The signaling events downstream of Qc-1/Qa-1b engagement on B cells are not fully elucidated. However, based on the known functions of other MHC molecules on B cells, a putative signaling pathway can be proposed. Engagement of Qc-1/Qa-1b by its ligand on a T cell or NK cell may lead to the recruitment of signaling adaptors and kinases to the B cell's plasma membrane, initiating a cascade that could influence B cell activation, survival, or differentiation.
Below is a hypothetical signaling pathway diagram for Qc-1/Qa-1b engagement in a B cell.
Caption: Hypothetical signaling cascade initiated by Qc-1/Qa-1b engagement on a B cell.
Experimental Protocols
1. Generation of Alloreactive CTLs Specific for Qc-1/Qa-1b
This protocol describes the in vitro generation of cytotoxic T lymphocytes (CTLs) that can recognize and lyse B cells expressing the Qc-1/Qa-1b determinant.
Materials:
-
Spleens from a Qc-1 positive mouse strain (e.g., BALB/cByJ) and a Qc-1 negative strain (e.g., C57BL/6).
-
RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, L-glutamine, and antibiotics.
-
Recombinant mouse IL-2.
-
Ficoll-Paque PLUS.
-
Mitomycin C or irradiation source.
Procedure:
-
Prepare Responder Cells: Isolate splenocytes from a C57BL/6 mouse (Qc-1 negative) by mechanical disruption. Purify lymphocytes by density gradient centrifugation using Ficoll-Paque PLUS.
-
Prepare Stimulator Cells: Isolate splenocytes from a BALB/cByJ mouse (Qc-1 positive). To prevent proliferation of stimulator cells, treat with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate (2000-3000 rads).
-
Mixed Lymphocyte Reaction (MLR): Co-culture responder cells (2.5 x 10^6 cells/mL) with stimulator cells (5 x 10^6 cells/mL) in complete RPMI 1640 medium in a 24-well plate.
-
CTL Expansion: After 3-4 days, add recombinant mouse IL-2 (20 U/mL) to the culture.
-
Restimulation: On day 7, restimulate the cultures with fresh, treated stimulator cells.
-
Harvesting CTLs: CTLs are typically ready for use in cytotoxicity assays 5-7 days after the second stimulation.
2. Chromium-51 Release Cytotoxicity Assay
This protocol details the measurement of CTL-mediated lysis of Qc-1 positive B cells.[2][3][4][5][6]
Materials:
-
Generated Qc-1 specific CTLs (effector cells).
-
B cell-enriched splenocytes from a Qc-1 positive strain (target cells).
-
Sodium Chromate (⁵¹Cr).
-
Complete RPMI 1640 medium.
-
96-well round-bottom plates.
-
Gamma counter.
-
Triton X-100.
Procedure:
-
Target Cell Labeling: Incubate 1 x 10^6 B cells with 100 µCi of ⁵¹Cr in 100 µL of medium for 1-2 hours at 37°C. Wash the cells three times with a large volume of medium to remove unincorporated ⁵¹Cr. Resuspend the labeled target cells at 1 x 10^5 cells/mL.
-
Assay Setup:
-
Experimental Wells: Plate 100 µL of labeled target cells (10,000 cells) per well. Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Spontaneous Release Control: Add 100 µL of labeled target cells and 100 µL of medium only.
-
Maximum Release Control: Add 100 µL of labeled target cells and 100 µL of 2% Triton X-100 solution.
-
-
Incubation: Centrifuge the plate at 50 x g for 3 minutes to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.
-
Harvesting Supernatant: Centrifuge the plate at 200 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) of the supernatants in a gamma counter.
-
Calculation of Specific Lysis: % Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the generation of Qc-1 specific CTLs and their use in a chromium release assay.
Caption: Workflow for generating Qc-1 specific CTLs and assessing their cytotoxicity.
Conclusion and Future Directions
The Qc-1 determinant, now largely understood as the non-classical MHC class Ib molecule Qa-1b, represents a unique feature of B lymphocytes. While its role in immune surveillance through interaction with NK and T cells is increasingly clear, its intrinsic signaling functions within the B cell remain a fertile ground for future research. A deeper understanding of these pathways could unveil novel mechanisms of B cell regulation and open new avenues for therapeutic intervention in autoimmune diseases, infectious diseases, and cancer. Further quantitative studies on the expression of Qa-1b across different B cell subsets and activation states will be crucial for elucidating its precise role in humoral immunity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biology of this intriguing B cell determinant.
References
- 1. Qc-1, a novel Q-region-controlled CTL determinant expressed on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
An In-depth Technical Guide on the Core Functions of Qc-1 in Lymphocyte Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qc-1 is a determinant recognized by cytotoxic T lymphocytes (CTLs) and is expressed on the surface of B lymphocytes.[1][2] Its expression is controlled by the Q region of the Major Histocompatibility Complex (MHC).[1][2] Initially identified in 1987, Qc-1 was distinguished from other Q region-controlled determinants by its preferential, if not exclusive, expression on B cells, in contrast to the predominant T-cell expression of other Q region-controlled molecules.[1][2] This guide synthesizes the foundational knowledge of Qc-1, focusing on its characteristics and the experimental basis of its discovery.
Core Characteristics of Qc-1
The initial characterization of Qc-1 revealed several key features that distinguish it as a unique element in lymphocyte immunology:
-
Cellular Expression: Qc-1 is primarily expressed on B lymphocytes. This restricted expression pattern suggests a specialized role in the interaction between B cells and cytotoxic T lymphocytes.[1][2]
-
Genetic Control: The expression of the Qc-1 determinant is governed by the Q region of the MHC, which contains a family of class I-like genes.[1][2]
-
CTL Recognition: Qc-1 is defined as a determinant for cytotoxic T lymphocytes, indicating that it can serve as a target for CTL-mediated recognition and potentially lysis of B cells.[1][2]
-
Strain Distribution: The expression of Qc-1 varies among different mouse strains. For instance, some strains that are positive for the classically defined Qa-2 determinant do not express Qc-1. Conversely, the BALB/cByJ strain, which is typically negative for other Q region-controlled surface determinants, is a notable expresser of Qc-1.[1][2]
-
Cross-Reactivity: An interesting immunological feature of Qc-1 is its cross-reactivity with a class I product controlled by the Kk region, likely H-2Kk. This suggests a structural similarity that allows for recognition by the same T-cell clone.[1][2]
Logical Relationship of Qc-1 in Immune Recognition
The following diagram illustrates the cellular interactions involving Qc-1 as described in the initial findings. It depicts the recognition of Qc-1 on B cells by cytotoxic T lymphocytes and the observed cross-reactivity.
Caption: Interaction diagram of Qc-1 recognition by CTLs.
Quantitative Data
At present, there is a lack of publicly available quantitative data summarizing the expression levels of Qc-1 across different B cell subsets, the binding affinity of CTLs to the Qc-1 determinant, or the functional consequences of this interaction in terms of cytokine secretion or B cell proliferation. The original research qualitatively describes its presence or absence in certain mouse strains.
Experimental Protocols
The foundational research on Qc-1 utilized pioneering immunological techniques of the time. While detailed step-by-step protocols are not available in the abstract, the general methodology can be inferred.
Inferred Experimental Workflow for Identification of Qc-1:
The following diagram outlines the logical flow of the experiments used to identify and characterize the Qc-1 determinant.
Caption: Workflow for the identification and characterization of Qc-1.
Key Methodological Components:
-
Generation of Cloned Cytotoxic T Lymphocytes: This would have involved mixed lymphocyte cultures to generate CTLs, followed by limiting dilution cloning to isolate individual T-cell clones with specific reactivity.
-
Cytotoxicity Assays: Standard chromium-51 release assays were likely used to measure the ability of the CTL clones to lyse target cells expressing the determinant of interest.
-
Cell Lines and Primary Cells: A panel of cell lines and primary lymphocytes from various mouse strains would have been used as targets to map the expression pattern of the determinant.
Signaling Pathways
The original research on Qc-1 did not elucidate any intracellular signaling pathways associated with its engagement. The focus was on the identification of Qc-1 as a target for CTL recognition. Further research would be required to determine if Qc-1 engagement on B cells transduces a signal and, if so, what downstream pathways are activated.
Qc-1 was identified as a novel Q-region-controlled CTL determinant with a unique B-cell-specific expression pattern.[1][2] The initial findings opened up questions about the role of CTL-mediated surveillance of B cells and the potential for such interactions to regulate humoral immunity. However, research on this specific determinant appears to have been limited since its initial description. It is possible that the nomenclature evolved, or that the function of Qc-1 was subsumed into the broader understanding of non-classical MHC class I molecules. For drug development professionals, the concept of targeting specific determinants on B cells for CTL-mediated elimination remains a relevant area of interest, particularly in the context of autoimmune diseases and B-cell malignancies. Further investigation into the molecular identity of Qc-1 and its functional consequences could provide new avenues for therapeutic intervention.
References
The Future of PET Tracer Quality Control: An In-depth Look at Automated Systems
For researchers, scientists, and drug development professionals, ensuring the quality and safety of Positron Emission Tomography (PET) tracers is paramount. The rapid decay of PET radionuclides necessitates swift and efficient quality control (QC) processes. In response to this challenge, a new generation of automated, all-in-one QC systems is revolutionizing the field. This technical guide provides a comprehensive overview of the core principles, methodologies, and performance of these systems, with a focus on commercially available solutions.
The traditional approach to PET tracer QC involves a series of separate analytical tests, each requiring dedicated and often bulky equipment, significant laboratory space, and highly skilled personnel. This time-consuming process not only introduces the risk of human error but also leads to a loss of the tracer's radioactive yield and specific activity. To address these limitations, automated systems have been developed to streamline and integrate the entire QC workflow.
Core Concepts of Automated PET Tracer QC
Automated QC systems for PET tracers are designed to perform a comprehensive suite of tests on a single tracer sample, delivering a complete quality report in a fraction of the time required by traditional methods. These "lab-in-a-box" solutions offer significant advantages, including:
-
Increased Efficiency and Throughput: By automating and integrating multiple tests, these systems dramatically reduce the overall QC time, enabling faster batch release and the potential for increased production.
-
Reduced Risk of Human Error: Automation minimizes manual interventions, leading to more consistent and reliable results.
-
Enhanced Safety: Contained and often self-shielded designs reduce radiation exposure to laboratory personnel.
-
Improved Compliance: Many systems are designed to comply with regulatory requirements such as the U.S. Food and Drug Administration's (FDA) 21 CFR Part 11, which governs electronic records and signatures.
-
Reduced Footprint and Consumables: The compact design of these systems saves valuable laboratory space, and the use of disposable, pre-packaged reagent kits simplifies inventory management.
Two prominent examples of such automated systems are the Tracer-QC™ by Trace-Ability, Inc. and LabLogic Systems, and the QC1 by Trasis. Another innovative approach is the Biomarker Generator™ by ABT Molecular Imaging, Inc., which integrates the cyclotron, radiosynthesis module, and QC module into a single platform.
The Tracer-QC™ System: A Paradigm Shift in QC Methodology
The Tracer-QC™ system represents a novel approach to PET tracer quality control by utilizing optical absorbance and fluorescence measurements performed on a microplate. Instead of replicating traditional analytical techniques in a smaller format, it employs a series of proprietary assays that generate optical signals corresponding to the required QC parameters.
The core of the system consists of a plate reader and a pipetting robot. The process is driven by single-use, tracer-specific consumable kits that contain all the necessary reagents and an analysis plate. This innovative approach eliminates the need for multiple, large analytical instruments.[1][2]
Key Quality Control Tests Performed by Tracer-QC™
The Tracer-QC™ system is capable of performing a comprehensive range of QC tests, including:
-
Physical Characteristics: Color and Clarity
-
pH Determination
-
Radionuclidic Identity: Determined by half-life measurement.
-
Radiochemical Identity and Purity: Often assessed using thin-layer chromatography (TLC) principles adapted for the microplate format.
-
Residual Solvents: Such as ethanol and acetonitrile.
-
Kryptofix 222 Concentration: A critical test to ensure the removal of this potentially toxic catalyst used in radiolabeling.
-
Bacterial Endotoxin Levels (LAL test)
Quantitative Performance Data
The following tables summarize typical performance data for key QC tests. It is important to note that specific acceptance criteria are defined by pharmacopeias (e.g., USP, Ph. Eur.) and may vary depending on the specific tracer and regulatory requirements.
| QC Test | Typical Acceptance Criteria | Tracer-QC™ Analysis Time | Notes |
| pH | 4.5 - 7.5 | < 30 minutes (total for all tests) | Quantitative measurement, removing subjectivity of pH strips. |
| Radiochemical Purity | ≥ 95% | < 30 minutes (total for all tests) | For [¹⁸F]FDG, compared to traditional radio-TLC.[3] |
| Residual Solvents | Ethanol: < 5000 ppmAcetonitrile: < 410 ppm | < 30 minutes (total for all tests) | |
| Kryptofix 222 | < 50 µg/mL | < 30 minutes (total for all tests) | Quantitative measurement, replacing subjective spot tests. |
| Bacterial Endotoxins | Varies by tracer and dose | < 30 minutes (total for all tests) | Utilizes a chromogenic LAL assay. |
| Radionuclidic Identity | Half-life within ±5% of expected | < 30 minutes (total for all tests) |
Data compiled from various sources, including conference abstracts and product literature. Specific performance may vary.
Experimental Workflow and Methodology
The workflow of the Tracer-QC™ system is designed for simplicity and efficiency.
The system's software, which is 21 CFR Part 11 compliant, guides the user through the process, from scanning the consumable kit to initiating the analysis. The robotic pipettor then automates the mixing of the tracer sample with the reagents and dispenses the mixtures into the analysis plate. The plate reader measures the resulting optical signals, and the software analyzes this data to generate a comprehensive QC report.[1][2]
The this compound System: Automating Traditional Methods
The this compound system from Trasis offers a different approach to automated quality control. It is designed as a compact, self-shielded "lab in a box" that integrates and automates the traditional QC methods into a single unit.[4][5] This system aims to provide the same reliable results as conventional methods but with the benefits of automation, reduced space, and improved safety.
With the this compound, a single sample of the radiopharmaceutical is introduced into the system, and with a single click, a comprehensive quality control report is generated in approximately 30 minutes, depending on the tracer being analyzed.[6]
Integrated Analytical Modules
The this compound system includes miniaturized versions of standard analytical instruments, such as:
-
High-Performance Liquid Chromatography (HPLC): For determining radiochemical and chemical purity.
-
Gas Chromatography (GC): For the analysis of residual solvents.
-
Thin-Layer Chromatography (TLC) scanner: For radiochemical purity confirmation.
-
pH meter
-
Dose calibrator
-
Multichannel Analyzer (MCA): For radionuclidic identity and purity.
The Biomarker Generator™: An All-in-One Production and QC Platform
The Biomarker Generator™ from ABT Molecular Imaging takes integration a step further by combining a compact, self-shielded cyclotron with an automated radiochemistry and quality control module. This "dose-on-demand" system is designed to produce single doses of PET tracers and perform the necessary QC tests in a single, streamlined process.
The integrated QC module of the Biomarker Generator™ performs a range of tests based on pharmacopeial standards, including pH, residual solvents, radiochemical and radionuclidic purity, and filter integrity.[7]
Detailed Methodologies for Key QC Tests
The following provides a more detailed look at the methodologies for some of the critical QC tests that are automated in these systems.
Radiochemical Purity and Identity
-
Principle: This test separates the desired radiolabeled compound from any radioactive impurities.
-
Automated Approach (Tracer-QC™): While the exact proprietary mechanism is not fully disclosed, it is understood to be a micro-scale chromatographic separation on the analysis plate, where the distribution of radioactivity is determined by optical methods.
-
Automated Approach (this compound): Utilizes a miniaturized HPLC system with a radioactivity detector. The identity of the tracer is confirmed by comparing its retention time to that of a known standard, and purity is calculated from the relative peak areas in the chromatogram.
-
Protocol Outline (Automated HPLC):
-
The system automatically injects a small volume of the tracer sample onto an appropriate HPLC column.
-
A pre-defined gradient of mobile phases separates the components of the sample.
-
A UV detector and a radioactivity detector connected in series monitor the eluent.
-
The software identifies the peaks and calculates the radiochemical purity.
-
Residual Solvent Analysis
-
Principle: This test quantifies the amount of organic solvents (e.g., ethanol, acetonitrile) remaining from the synthesis process.
-
Automated Approach (Tracer-QC™): Employs a colorimetric or fluorometric assay where the solvent reacts with a reagent to produce a measurable optical signal.
-
Automated Approach (this compound): Integrates a miniaturized gas chromatograph (GC) with a flame ionization detector (FID) or similar detector.
-
Protocol Outline (Automated GC):
-
A headspace autosampler automatically takes a vapor sample from the tracer vial.
-
The vapor is injected into the GC column.
-
The column separates the different solvents based on their boiling points and interaction with the stationary phase.
-
The detector quantifies the amount of each solvent. A generic GC method can often be adapted for the analysis of multiple residual solvents in various PET radiopharmaceuticals with an analysis time of around 12 minutes.[8]
-
Bacterial Endotoxin Testing
-
Principle: This test detects the presence of endotoxins, which are fever-inducing substances from the cell walls of gram-negative bacteria.
-
Automated Approach: Both the Tracer-QC™ and likely the this compound system utilize a kinetic chromogenic Limulus Amebocyte Lysate (LAL) test. The reaction between endotoxins and the LAL reagent produces a color change that is measured over time by the optical reader. The rate of color change is proportional to the amount of endotoxin present. The Endosafe® nexgen-PTS™ is a commercially available system that uses this principle and can provide results in approximately 15 minutes.[9]
Conclusion
Automated quality control systems like the Tracer-QC™ and this compound, along with integrated platforms such as the Biomarker Generator™, represent a significant advancement in the production of PET radiopharmaceuticals. By streamlining workflows, reducing analysis times, enhancing safety, and improving compliance, these systems are poised to play a critical role in the advancement of molecular imaging and the development of novel PET tracers. For researchers and drug development professionals, the adoption of these technologies can lead to greater efficiency, reliability, and safety in their critical work.
References
- 1. lablogic.com [lablogic.com]
- 2. winkgen.de [winkgen.de]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. trasis.com [trasis.com]
- 5. trasis.com [trasis.com]
- 6. youtube.com [youtube.com]
- 7. Best ABT - Overview [bestabt.com]
- 8. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endotoxin testing of PET radiolabelled tracers with the Endosafe® nexgen-PTS™ – LabLogic [lablogic.com]
An In-depth Technical Guide to the Core of ESO QC1 Calibration Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the European Southern Observatory's (ESO) Quality Control level 1 (QC1) calibration parameters. The this compound process is a fundamental aspect of ensuring the scientific validity and precision of data from ESO's world-class astronomical instruments. By monitoring instrument performance through regular calibration observations, the this compound process provides a baseline for data quality, crucial for the accurate interpretation of scientific results. This document details the core this compound parameters for three of the VLT's workhorse instruments: FORS1, X-shooter, and UVES, along with the experimental protocols for their determination and a visualization of the data processing workflow.
The ESO Quality Control and Calibration Workflow
The ESO data processing and quality control system is a sophisticated workflow designed to transform raw data from the telescopes into science-ready products. This process, often referred to as the "calibration cascade," involves a series of sequential steps executed by instrument-specific pipelines. Each step, or "recipe," uses the output of the previous one to progressively remove instrumental and atmospheric signatures from the data.
The this compound process is intrinsically linked to this workflow.[1][2] It utilizes the products of specific calibration recipes to derive quantitative metrics—the this compound parameters—that characterize the instrument's performance and the quality of the calibration data itself.[1] These parameters are then stored in a dedicated this compound database, where they are monitored over time to track the instrument's health and stability.
Below is a generalized representation of the ESO calibration data processing workflow, illustrating the dependencies between different calibration types.
Core this compound Calibration Parameters
The following tables summarize the core this compound parameters for the FORS1, X-shooter, and UVES instruments. These parameters are essential for monitoring the fundamental performance characteristics of the detectors and the spectrographic systems. The "Typical Value" and "Acceptable Range/Tolerance" are indicative and can vary with instrument mode and over time.
FORS1 this compound Parameters
| Parameter Category | This compound Parameter | Description | Typical Value | Acceptable Range/Tolerance |
| Detector | Bias Level | The median signal in a zero-second exposure, representing the electronic offset of the detector.[3] | ~1000 ADU | ± 2% of the long-term mean |
| Readout Noise (RON) | The noise introduced by the detector electronics during the readout process.[3] | 2-6 e- (depending on readout mode) | Stable within a few percent | |
| Dark Current | The signal generated by thermal excitation of electrons in the detector, measured from long exposures in the dark. | ~8 e-/hour/pixel[4] | Stable | |
| Gain (Conversion Factor) | The factor to convert Analog-to-Digital Units (ADU) to electrons (e-).[5] | ~1-2 e-/ADU | Stable | |
| Fixed-Pattern Noise | The non-random spatial variations in the detector response.[5] | < 1% | Stable | |
| Spectroscopy | Wavelength Resolution | The ability of the spectrograph to distinguish between closely spaced spectral lines. | Mode-dependent | Stable for a given setting |
| Dispersion Solution RMS | The root mean square of the residuals of the fit to the arc lamp lines, indicating the accuracy of the wavelength calibration. | < 0.1 pixels | Stable | |
| Photometry | Zero Point | The magnitude of a star that would produce one count per second, a measure of the instrument's throughput. | Filter-dependent | Varies with atmospheric conditions and mirror cleanliness |
| Extinction Coefficient | The amount of light lost per unit of airmass, characterizing the atmospheric transparency. | Wavelength-dependent | Varies with atmospheric conditions | |
| Color Term | A correction factor in photometry to account for the difference between the instrumental and standard filter systems. | Filter-dependent | Stable |
X-shooter this compound Parameters
| Parameter Category | This compound Parameter | Description | Typical Value | Acceptable Range/Tolerance |
| Detector (UVB/VIS Arms) | Bias Level | The median signal in a zero-second exposure. | ~1000 ADU | ± 2% of the long-term mean |
| Readout Noise (RON) | The noise introduced during the readout process. | 2-4 e- | Stable | |
| Dark Current | The thermally generated signal in the detector. | Low | Stable | |
| Detector (NIR Arm) | Dark Current | The signal in a dark exposure, more significant in the near-infrared. | DIT-dependent | Stable |
| Readout Noise (RON) | The noise introduced during the readout process. | DIT-dependent | Stable | |
| Spectroscopy | Wavelength Calibration Accuracy | The precision of the wavelength solution determined from arc lamp exposures. | UVB: ~20 km/s, VIS: ~7.5 km/s, NIR: ~0.6 km/s[6] | Within specified limits |
| Resolution | The spectral resolving power of the instrument for each arm. | R ~ 3000 - 18000 (mode-dependent) | Stable for a given setting | |
| Number of Arc Lines Found | The number of identified emission lines in an arc lamp exposure, indicating the quality of the wavelength calibration data. | Stable for a given setting | > 90% of expected lines | |
| Flux Calibration | Efficiency | The overall throughput of the telescope and instrument system. | Wavelength and arm-dependent | Varies with observing conditions |
| Signal-to-Noise Ratio (S/N) | The ratio of the signal from a standard star to the noise, measured in specific spectral regions.[7] | Dependent on standard star brightness and exposure time | Consistent for a given star and setup |
UVES this compound Parameters
| Parameter Category | This compound Parameter | Description | Typical Value | Acceptable Range/Tolerance |
| Detector | Bias Level | The median signal in a zero-second exposure for each of the three CCDs.[8] | ~200 ADU (mode-dependent)[9] | Stable within a few ADU |
| Readout Noise (RON) | The readout noise for each CCD and readout mode.[8] | 2-5 e- | Stable | |
| Structure in Bias | A measure of any non-random patterns in the master bias frame.[8] | Low | No significant periodic or gradient patterns | |
| Spectroscopy | Resolving Power (R) | The instrument's ability to separate spectral features. | Up to 115,000 (mode-dependent) | Stable for a given setting |
| Dispersion Solution Sigma | The standard deviation of the residuals from the wavelength calibration fit. | < 0.01 pixels | Stable | |
| Arc Lamp Intensity | The flux of the thorium-argon calibration lamp to monitor its aging. | Stable | Gradual decrease over time is expected | |
| Instrument | Spectral Format Stability | The stability of the position of the echelle orders on the detector. | < 1 pixel drift per day | Stable |
Experimental Protocols
The determination of the this compound parameters is based on standardized calibration procedures and data processing recipes executed by the ESO pipelines. Below are detailed methodologies for key calibration types.
Master Bias Creation
Objective: To create a master bias frame that represents the detector's electronic offset and to measure the bias level and readout noise.
Methodology:
-
A series of (typically 5 or more) zero-second exposures (raw bias frames) are taken with the shutter closed.
-
These raw bias frames are processed by the corresponding pipeline recipe (e.g., uves_cal_mbias for UVES).[10]
-
The recipe combines the raw frames using a median or an average with sigma-clipping to reject outliers such as cosmic rays.
-
The resulting combined frame is the master bias.
-
This compound Parameter Calculation:
Master Dark Creation
Objective: To create a master dark frame to correct for dark current and to measure its level.
Methodology:
-
A series of long exposures (e.g., 3600 seconds for X-shooter's UVB/VIS arms) are taken with the shutter closed.
-
A master bias frame is subtracted from each raw dark frame.
-
The pipeline recipe (e.g., uves_cal_mdark) combines the bias-subtracted dark frames using a median or average.[10]
-
The resulting frame is the master dark, which is then scaled to a 1-second exposure time.
-
This compound Parameter Calculation:
-
Dark Current: The median value of the exposure-time-normalized master dark frame is calculated.
-
Wavelength Calibration
Objective: To establish the relationship between pixel position and wavelength.
Methodology:
-
An exposure of an arc lamp with known emission lines (e.g., Thorium-Argon) is taken through the desired spectrograph setup.
-
The raw arc frame is processed, including bias subtraction and flat-fielding.
-
The pipeline recipe for wavelength calibration (e.g., from the X-shooter pipeline) identifies the positions of the arc lines in the 2D spectrum.[11]
-
A physical model of the instrument or a polynomial function is used to fit the relationship between the measured line positions and their known wavelengths.[6]
-
The output is a wavelength solution, often stored as a table or a map.
-
This compound Parameter Calculation:
-
Dispersion Solution RMS/Sigma: The root mean square of the differences between the fitted and known wavelengths of the arc lines is calculated.
-
Resolution: The full width at half maximum (FWHM) of unblended arc lines is measured at various wavelengths to determine the spectral resolution.
-
Master Flat-Field Creation and Gain Measurement
Objective: To create a master flat-field frame to correct for pixel-to-pixel sensitivity variations and to measure the detector gain.
Methodology:
-
A series of exposures of a uniformly illuminated source (e.g., a screen in the calibration unit or the twilight sky) are taken.
-
The raw flat-field frames are bias- and dark-corrected.
-
The pipeline recipe combines the corrected frames to create a master flat-field.
-
This compound Parameter Calculation (Gain):
-
The pipeline takes two flat-field frames with the same exposure time and calculates the difference.
-
The gain (in e-/ADU) is then derived from the relationship between the mean signal level in the individual flats and the variance in the difference frame.[5]
-
Logical Relationships in this compound Parameter Derivation
The derivation of a single this compound parameter can involve multiple inputs and processing steps. The following diagram illustrates the logical flow for determining the readout noise and bias level from raw bias frames.
References
- 1. Proposal for a this compound database [eso.org]
- 2. cosmos.esa.int [cosmos.esa.int]
- 3. FORS1 Quality Control: Bias [eso.org]
- 4. FORS1 Quality Control and Data Flow Operations [eso.org]
- 5. FORS1 Quality Control: Detector Parameters [eso.org]
- 6. eso.org [eso.org]
- 7. XSHOOTER Quality Control and Data Processing:: Telluric and Flux standard stars [eso.org]
- 8. UVES Quality Control and Data Processing:: Bias [eso.org]
- 9. UVES trending system: HISTORY report BIAS_median_DHC [eso.org]
- 10. ftp.eso.org [ftp.eso.org]
- 11. ftp.eso.org [ftp.eso.org]
Technical Guide: MSK-QC1-1 Metabolomics Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the MSK-QC1-1 metabolomics standard, a quality control tool for mass spectrometry-based metabolomics. It details the standard's composition, provides a general experimental protocol for its use, and illustrates a typical workflow in which it is employed.
Core Composition of MSK-QC1-1
The MSK-QC1-1 Metabolomics QC Standard Mix 1, developed by Cambridge Isotope Laboratories (CIL), is a mixture of five ¹³C-labeled amino acids. This standard is designed for the performance evaluation of mass spectrometry (MS) metabolomic methods and analytical platforms.[1][2] The components are provided as a lyophilized powder, and the concentrations listed below are achieved upon reconstitution in 1 mL of solvent.[3]
Table 1: Quantitative Composition of MSK-QC1-1
| Component | Isotopic Labeling | Purity | Concentration (µg/mL) | Vial Number |
| L-Alanine | ¹³C₃ | 99% | 4 | 1 |
| L-Leucine | ¹³C₆ | 99% | 4 | 1 |
| L-Phenylalanine | ¹³C₆ | 99% | 4 | 1 |
| L-Tryptophan | ¹³C₁₁ | 99% | 40 | 1 |
| L-Tyrosine | ¹³C₆ | 99% | 4 | 1 |
Experimental Protocol: Utilization of MSK-QC1-1 as a Quality Control Standard
While a specific protocol for the MSK-QC1-1 standard is not provided by the manufacturer, the following is a detailed, generalized methodology for its use as a quality control (QC) sample in a typical metabolomics workflow. This protocol is based on established best practices for quality assurance in metabolomics research.
1. Reconstitution of the Standard:
-
Equilibrate the vial of lyophilized MSK-QC1-1 to room temperature before opening to prevent condensation.
-
Reconstitute the entire contents of the vial in 1 mL of a solvent appropriate for your analytical method (e.g., 50:50 methanol:water) to achieve the concentrations specified in Table 1.
-
Vortex the vial thoroughly for at least one minute to ensure complete dissolution of the components.
2. Sample Preparation and QC Integration:
-
System Suitability: Before analyzing experimental samples, inject the reconstituted MSK-QC1-1 standard multiple times (typically 3-5 injections) to condition the analytical platform (e.g., LC-MS system) and ensure its stability.
-
Batch Bracketing: Inject the MSK-QC1-1 standard at the beginning and end of each analytical batch. This helps in assessing instrument drift over the course of the analysis.
-
Interspersed QC: For larger sample batches, it is recommended to inject the MSK-QC1-1 standard periodically throughout the analytical run (e.g., after every 10-15 experimental samples). This allows for monitoring and potential correction of intra-batch variations.
3. Data Acquisition:
-
Acquire data for the MSK-QC1-1 standard using the same analytical method (e.g., LC-MS/MS parameters) as for the experimental samples.
-
Monitor the retention times, peak shapes, and signal intensities of the five components of the standard.
4. Data Analysis and Quality Assessment:
-
Retention Time Monitoring: The retention times of the components in the MSK-QC1-1 standard should remain consistent across all injections. Significant shifts may indicate a problem with the chromatographic system.
-
Signal Intensity Monitoring: The peak areas or heights of the components should be stable throughout the analytical run. A gradual decrease or increase in signal intensity can indicate instrument drift.
-
Coefficient of Variation (%CV): Calculate the %CV for the peak areas of each component across all QC injections. A low %CV (typically <15-20% for biological samples) indicates good analytical reproducibility.
-
Data Normalization: In cases of observed systematic drift, the signal intensities of the QC standards can be used to normalize the data from the experimental samples, thereby improving the reliability of the results.
Experimental Workflow
The following diagram illustrates a typical untargeted metabolomics workflow incorporating the use of the MSK-QC1-1 standard for quality control.
Caption: A generalized workflow for a metabolomics experiment, highlighting the integration of the MSK-QC1-1 QC standard.
References
Illuminating the Cellular World: A Technical Guide to Fluorescent Probes in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes have become indispensable tools in molecular biology, offering unparalleled insights into the intricate workings of the cell. These molecules, which absorb light at a specific wavelength and emit it at a longer wavelength, allow for the sensitive and specific detection of a wide array of biological molecules and processes. From tracking the expression of a single gene to monitoring the real-time dynamics of protein-protein interactions, fluorescent probes provide a window into the cellular machinery. This technical guide provides an in-depth overview of the core applications of fluorescent probes in molecular biology, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.
Core Applications of Fluorescent Probes
Fluorescent probes are utilized in a vast range of techniques to study nucleic acids, proteins, cellular organelles, and dynamic cellular processes. Their versatility stems from the ability to conjugate them to specific molecules or to design them to respond to changes in their local environment.
Nucleic Acid Visualization
Fluorescent probes are fundamental to the study of genetics and gene expression. They enable the localization and quantification of specific DNA and RNA sequences within cells and tissues.
-
Fluorescence In Situ Hybridization (FISH): This powerful technique uses fluorescently labeled nucleic acid probes to detect specific DNA or RNA sequences within the context of the cell or tissue.[1][2][3] The process involves fixing and permeabilizing the sample, denaturing the target nucleic acid and the probe, and then allowing the probe to hybridize to its complementary sequence.[2][4] The location and abundance of the target sequence can then be visualized using fluorescence microscopy. Single-molecule RNA FISH (smFISH) allows for the detection and quantification of individual mRNA molecules, providing a quantitative measure of gene expression at the single-cell level.[1]
-
DNA Staining: Dyes such as DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains bind to the minor groove of DNA, primarily in A-T rich regions, and exhibit strong fluorescence enhancement upon binding.[5][6] Propidium iodide (PI) is another common DNA stain that intercalates into the DNA double helix. These stains are widely used for visualizing cell nuclei, analyzing DNA content for cell cycle studies, and as nuclear counterstains in immunofluorescence.[5]
Protein Labeling and Analysis
The study of proteins, their localization, interactions, and dynamics is central to understanding cellular function. Fluorescent probes offer a multitude of ways to label and analyze proteins.
-
Immunofluorescence (IF): This technique utilizes antibodies labeled with fluorophores to detect specific proteins in fixed and permeabilized cells.[7][8] In direct immunofluorescence, the primary antibody that recognizes the protein of interest is directly conjugated to a fluorophore.[7] In indirect immunofluorescence, a fluorescently labeled secondary antibody that recognizes the primary antibody is used for detection, which can amplify the signal.[7][9]
-
Fluorescent Protein Fusions: Genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP) and its spectral variants, can be fused to a protein of interest.[10] This allows for the visualization of the protein's localization and dynamics in living cells without the need for external dyes.[10]
-
Covalent Labeling: Proteins can be covalently labeled with organic fluorescent dyes.[11] Reagents like isothiocyanates (e.g., FITC) react with primary amines on the protein to form stable covalent bonds.[11] This method is used to label purified proteins for various applications, including fluorescence microscopy and flow cytometry.
Monitoring Cellular Processes
Fluorescent probes are invaluable for studying the dynamic processes within a cell, providing real-time information on cellular health, signaling, and function.
-
Ion Imaging: Probes that change their fluorescent properties upon binding to specific ions are used to measure intracellular ion concentrations. Fura-2, for example, is a ratiometric calcium indicator that exhibits a shift in its excitation spectrum upon binding Ca2+, allowing for quantitative measurements of intracellular calcium levels.[12]
-
Membrane Potential: Voltage-sensitive dyes, also known as potentiometric probes, are used to monitor the membrane potential of cells.[13][14] Fast-response dyes change their fluorescence intensity rapidly in response to changes in the electric field, enabling the study of neuronal action potentials and cardiac cell activity.[14] Slow-response dyes, on the other hand, redistribute across the membrane in response to changes in membrane potential and are often used to assess mitochondrial function and cell viability.[14]
-
Reactive Oxygen Species (ROS) Detection: Fluorescent probes have been developed to detect various reactive oxygen species, which are important signaling molecules but can also cause cellular damage.[11][15][16] These probes are designed to react with specific ROS, such as hydrogen peroxide or superoxide, leading to a change in their fluorescence.[9][11][17]
-
Enzyme Activity Assays: Fluorogenic enzyme substrates are non-fluorescent or weakly fluorescent molecules that become highly fluorescent upon cleavage by a specific enzyme.[4][18][19] These probes are used to measure enzyme activity in vitro and in living cells with high sensitivity.[4][20]
-
Endocytosis and Exocytosis: The dynamic processes of endocytosis and exocytosis can be visualized using fluorescent probes.[21][22] For instance, fluorescently labeled dextrans can be used to trace fluid-phase endocytosis, while lipophilic dyes like FM 1-43 can label recycling synaptic vesicles.[21]
Quantitative Data of Common Fluorescent Probes
The selection of a fluorescent probe is critical for the success of an experiment and depends on factors such as the excitation source available, the desired emission color, and the probe's brightness and photostability. The following table summarizes the key quantitative properties of some commonly used fluorescent probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| DAPI | 358 | 461 | ~0.9 (bound to DNA) | Moderate |
| Hoechst 33342 | 350 | 461 | ~0.42 (bound to DNA) | Moderate |
| Propidium Iodide | 535 | 617 | ~0.1 (bound to DNA) | Moderate |
| FITC | 495 | 519 | 0.92 | Low |
| TRITC | 557 | 576 | 0.28 | Moderate |
| Texas Red | 589 | 615 | 0.61 | High |
| Cy3 | 550 | 570 | 0.15 | Moderate |
| Cy5 | 649 | 670 | 0.28 | High |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Alexa Fluor 555 | 555 | 565 | 0.1 | High |
| Alexa Fluor 594 | 590 | 617 | 0.66 | High |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Very High |
| GFP (EGFP) | 488 | 507 | 0.60 | Moderate |
| mCherry | 587 | 610 | 0.22 | High |
Data compiled from various sources. Quantum yield and photostability can be influenced by the local environment.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. This section provides step-by-step methodologies for key experiments using fluorescent probes.
Protocol 1: Indirect Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a primary antibody and a fluorescently labeled secondary antibody to visualize a target protein in adherent cells.[7][8][9][17]
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target protein)
-
Fluorescently labeled secondary antibody (specific to the primary antibody's host species)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide
This protocol details the staining of DNA in fixed cells with propidium iodide for cell cycle analysis using a flow cytometer.[23][24][25][26]
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension. For adherent cells, use trypsinization.
-
Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the linear mode.
-
Data Analysis: The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. The G2/M peak will have approximately twice the fluorescence intensity of the G0/G1 peak.
Visualizations
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations were created using the DOT language.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Experimental Workflow: Indirect Immunofluorescence
Logical Relationship: Förster Resonance Energy Transfer (FRET)
Conclusion
Fluorescent probes have revolutionized molecular biology by enabling the visualization and quantification of a vast array of cellular components and processes with remarkable specificity and sensitivity. The continued development of novel probes with improved photophysical properties, along with advancements in fluorescence microscopy and flow cytometry, promises to further expand our understanding of the complex and dynamic world of the cell. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing the essential knowledge and practical protocols to effectively harness the power of fluorescent probes in their research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 5. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 6. biotium.com [biotium.com]
- 7. Immunofluorescence staining | Abcam [abcam.com]
- 8. ptglab.com [ptglab.com]
- 9. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 16. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. nrel.colostate.edu [nrel.colostate.edu]
- 20. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endocytosis and Pinocytosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 26. medicine.uams.edu [medicine.uams.edu]
Methodological & Application
Application Notes and Protocols for the QC-1 Quenched Fluorescent Probe in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QC-1 probe is a highly sensitive, fluorogenic substrate designed for the real-time measurement of specific enzyme activity. This probe operates on the principle of fluorescence resonance energy transfer (FRET). In its intact state, the close proximity of a quencher molecule to a fluorophore on the QC-1 peptide backbone results in the suppression of fluorescence. Upon enzymatic cleavage of a specific recognition sequence within the peptide, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This "turn-on" signal is directly proportional to the enzyme's activity, making the QC-1 probe an invaluable tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) applications in drug discovery.
These application notes provide a comprehensive guide to using the QC-1 probe for the characterization of enzyme activity, with a specific focus on protease assays. The protocols and data presented herein are intended to serve as a starting point for assay development and can be adapted for various enzyme targets by modifying the peptide recognition sequence.
Mechanism of Action
The fundamental principle behind the QC-1 probe is the enzymatic cleavage of a specific peptide sequence, which alleviates fluorescence quenching.[1][2][3] The probe consists of a fluorophore and a quencher linked by a short peptide chain that contains the enzyme's recognition site. When the probe is intact, the quencher absorbs the energy emitted by the fluorophore, preventing the emission of light.[4] Upon introduction of the target enzyme, the peptide is cleaved, causing the fluorophore and quencher to diffuse apart. This separation restores the fluorophore's ability to emit light upon excitation, resulting in a measurable increase in fluorescence.
Caption: Mechanism of the QC-1 quenched fluorescent probe.
Applications
The versatile design of quenched fluorescent probes like QC-1 allows for their application in a wide range of enzyme assays. Key applications include:
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors.
-
Mechanism of Action Studies: Elucidation of the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.[5][6]
-
Cell-Based Assays: Monitoring enzyme activity in living cells, providing insights into cellular processes like apoptosis.[7]
Data Presentation
Table 1: Kinetic Parameters of a Model Protease Determined Using QC-1
| Parameter | Value | Units |
| Km | 12.5 ± 1.2 | µM |
| Vmax | 85.3 ± 4.7 | RFU/min |
| kcat | 1.7 | s⁻¹ |
| kcat/Km | 1.36 x 10⁵ | M⁻¹s⁻¹ |
| RFU = Relative Fluorescence Units |
Table 2: Inhibition of a Model Protease by Reference Inhibitors Using the QC-1 Probe
| Inhibitor | IC₅₀ | Mode of Inhibition |
| Inhibitor A | 0.5 ± 0.08 | Competitive |
| Inhibitor B | 2.1 ± 0.3 | Non-competitive |
| Inhibitor C | 15.8 ± 2.5 | Uncompetitive |
| IC₅₀ values are presented in µM |
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol describes the determination of Km and Vmax for a target enzyme using a range of QC-1 probe concentrations.
Materials:
-
QC-1 Probe stock solution (1 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5)
-
Purified active enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Serial Dilutions of QC-1: Prepare a 2-fold serial dilution of the QC-1 probe in Assay Buffer, ranging from 100 µM to 0.78 µM.
-
Add Substrate to Microplate: Add 50 µL of each QC-1 dilution to the wells of the 96-well plate. Include wells with Assay Buffer only as a negative control.
-
Prepare Enzyme Solution: Dilute the enzyme stock to the desired working concentration in Assay Buffer.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ as a function of the QC-1 concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: Workflow for determining enzyme kinetic parameters.
Protocol 2: High-Throughput Screening of Enzyme Inhibitors
This protocol provides a method for screening a compound library for potential inhibitors of the target enzyme.
Materials:
-
QC-1 Probe stock solution (1 mM in DMSO)
-
Assay Buffer
-
Purified active enzyme
-
Compound library (e.g., in 96- or 384-well plates)
-
Reference inhibitor (for positive control)
-
DMSO (for negative control)
-
96- or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the QC-1 probe to a working concentration of 2x the final desired concentration (typically at or below the Km) in Assay Buffer.
-
Dilute the enzyme to a working concentration of 2x the final desired concentration in Assay Buffer.
-
-
Add Compounds and Controls: Add 1 µL of each compound from the library to the corresponding wells of the assay plate. Add 1 µL of the reference inhibitor to the positive control wells and 1 µL of DMSO to the negative control wells.
-
Add Enzyme: Add 50 µL of the 2x enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 50 µL of the 2x QC-1 probe solution to each well to start the reaction.
-
Measure Fluorescence: Incubate the plate at the optimal temperature for the enzyme and measure the fluorescence intensity at a single time point (endpoint assay) or kinetically over time.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Caption: Workflow for high-throughput inhibitor screening.
Conclusion
The QC-1 quenched fluorescent probe provides a robust and sensitive method for the continuous measurement of enzyme activity. Its applicability to both detailed kinetic studies and high-throughput screening makes it an essential tool in modern drug discovery and biochemical research. The protocols outlined in these application notes serve as a foundation for the successful implementation of QC-1 based assays. For novel enzymes, optimization of buffer conditions, substrate concentration, and enzyme concentration is recommended to achieve optimal assay performance.
References
- 1. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes | Semantic Scholar [semanticscholar.org]
- 7. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cellular Imaging with Dansyl-L-glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, particularly cancer cells, which often exhibit a phenomenon known as "glutamine addiction." This dependence makes the pathways of glutamine uptake and metabolism attractive targets for therapeutic intervention. Visualizing and quantifying glutamine transport in living cells is therefore a crucial tool in cancer biology and drug development. Dansyl-L-glutamine is a fluorescent analog of L-glutamine that offers the potential to monitor glutamine uptake by cells in real-time. The dansyl group, a well-established fluorophore, allows for the detection of the molecule using fluorescence microscopy. This application note provides a detailed protocol for the use of Dansyl-L-glutamine in cell imaging to assess glutamine uptake, particularly in the context of cancer cell metabolism and the evaluation of potential inhibitors of glutamine transport.
The principle of this assay is based on the premise that Dansyl-L-glutamine can be transported into cells via glutamine transporters, such as ASCT2, which are frequently overexpressed in cancer cells.[1] Once inside the cell, the accumulation of the fluorescent probe can be quantified by measuring the fluorescence intensity, which is expected to correlate with the rate of glutamine uptake. This allows for a dynamic and cell-specific measurement of glutamine transport, providing valuable insights into the metabolic state of the cells and the effects of pharmacological interventions.
Data Presentation
Table 1: Spectroscopic Properties of Dansyl-L-glutamine
| Parameter | Value |
| Excitation Maximum (λex) | ~340 nm |
| Emission Maximum (λem) | ~520 nm (solvent dependent) |
| Molecular Weight | 379.43 g/mol |
| Purity | ≥95% |
Table 2: Example Quantitative Data from a Cell-Based Assay
This table presents hypothetical data from an experiment comparing Dansyl-L-glutamine uptake in a cancer cell line known for high glutamine metabolism (e.g., HeLa) versus a non-cancerous cell line (e.g., HEK293), and the effect of a known glutamine transport inhibitor.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| HeLa | Vehicle (DMSO) | 15,842 | ± 1,230 | N/A |
| HeLa | 50 µM L-γ-glutamyl-p-nitroanilide (GPNA) | 4,120 | ± 540 | 74.0% |
| HEK293 | Vehicle (DMSO) | 3,560 | ± 410 | N/A |
Experimental Protocols
Materials and Reagents
-
Dansyl-L-glutamine (CAS 1101-67-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Black, clear-bottom 96-well microplates suitable for fluorescence microscopy
-
Glutamine transport inhibitor (e.g., L-γ-glutamyl-p-nitroanilide - GPNA)
-
Dimethyl sulfoxide (DMSO)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
-
Image analysis software (e.g., ImageJ, CellProfiler)
Cell Culture
-
Culture cells of interest (e.g., HeLa, A549, or other cancer cell lines, and a non-cancerous control line) in appropriate complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For imaging experiments, seed cells onto black, clear-bottom 96-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
Dansyl-L-glutamine Staining Protocol
-
Preparation of Staining Solution: Prepare a 10 mM stock solution of Dansyl-L-glutamine in DMSO. On the day of the experiment, dilute the stock solution in serum-free, glutamine-free cell culture medium to a final working concentration (e.g., 50-200 µM). The optimal concentration should be determined empirically for each cell line.
-
Cell Treatment (for inhibitor studies): If testing inhibitors, prepare a 2X concentration of the inhibitor in serum-free, glutamine-free medium. Remove the culture medium from the cells and add the inhibitor solution. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Probe Loading: Remove the medium from the wells. For inhibitor-treated cells, add the Dansyl-L-glutamine staining solution containing the inhibitor at the final concentration. For control cells, add the Dansyl-L-glutamine staining solution.
-
Incubation: Incubate the cells with the Dansyl-L-glutamine solution for 15-60 minutes at 37°C. The optimal incubation time should be determined to achieve a good signal-to-noise ratio while minimizing potential toxicity.
-
Washing: Gently remove the staining solution and wash the cells twice with warm PBS to remove extracellular probe.
-
Imaging: Add fresh, warm PBS or a suitable imaging buffer to the wells. Image the cells immediately using a fluorescence microscope.
-
Microscope Settings: Use a filter set appropriate for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~520 nm). If using a nuclear counterstain like Hoechst 33342, use a DAPI filter set.
-
Image Acquisition: Acquire images from multiple fields of view for each condition to ensure robust data.
-
Quantitative Image Analysis
-
Image Segmentation: Use image analysis software to identify individual cells in the acquired images. If a nuclear stain is used, this can aid in accurate cell segmentation.
-
Fluorescence Measurement: Measure the mean fluorescence intensity of the Dansyl-L-glutamine signal within the cytoplasm of each segmented cell.
-
Data Analysis: Calculate the average fluorescence intensity and standard deviation for each experimental condition. For inhibitor studies, calculate the percentage of inhibition relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of Dansyl-L-glutamine uptake via the ASCT2 transporter.
Experimental Workflow Diagram
Caption: Experimental workflow for Dansyl-L-glutamine cell imaging.
Discussion and Applications
The protocol described provides a framework for utilizing Dansyl-L-glutamine as a tool for imaging glutamine uptake in living cells. This method is particularly relevant for:
-
Cancer Research: Investigating the "glutamine addiction" of various cancer cell lines and understanding the role of specific glutamine transporters.
-
Drug Development: Screening for and characterizing inhibitors of glutamine transport as potential anti-cancer therapeutics.
-
Metabolic Studies: Exploring the dynamics of nutrient uptake and its regulation in different cellular contexts.
It is important to note that the fluorescence of the dansyl group can be sensitive to the local environment. Therefore, changes in intracellular pH or binding to intracellular components could potentially influence the fluorescence intensity. Appropriate controls and careful validation are essential for interpreting the results. Future studies could explore the metabolic fate of Dansyl-L-glutamine within the cell and its potential to report on downstream metabolic pathways.
References
Application Notes and Protocols for QC-1 Quencher in FRET-Based Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of IRDye® QC-1, a non-fluorescent (dark) quencher, in Förster Resonance Energy Transfer (FRET)-based microscopy assays. This document is intended for researchers, scientists, and drug development professionals interested in monitoring dynamic cellular processes such as protease activity.
Introduction to QC-1 in FRET Microscopy
IRDye® QC-1 is a dark quencher with a broad absorption spectrum (approximately 500-800 nm), making it a versatile FRET acceptor for a wide range of fluorescent donors. Unlike fluorescent acceptors, QC-1 does not emit light upon quenching, which eliminates the issue of acceptor bleed-through and simplifies data analysis. In a typical FRET-based biosensor application, a fluorescent donor and the QC-1 quencher are linked by a substrate peptide specific to a protease of interest. In this intact state, the close proximity of the donor and QC-1 results in efficient quenching of the donor's fluorescence. Upon cleavage of the substrate by the target protease, the donor and quencher are separated, leading to a measurable increase in the donor's fluorescence signal. This "turn-on" fluorescence provides a direct readout of enzymatic activity within living cells or tissues.
Key Applications
-
Protease Activity Assays: Monitoring the activity of specific proteases, such as caspases and matrix metalloproteinases (MMPs), which are crucial in processes like apoptosis and cancer metastasis.
-
Drug Discovery: High-throughput screening of potential protease inhibitors.
-
Signaling Pathway Analysis: Elucidating the spatiotemporal dynamics of signaling cascades that involve protease activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing and performing FRET microscopy experiments using QC-1.
Table 1: Spectral Properties of Common FRET Pairs with QC-1
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quenching Efficiency with QC-1 |
| IRDye 800CW | 774 | 789 | >97%[1] |
| Alexa Fluor 700 | 702 | 723 | High |
| Cy5.5 | 678 | 694 | 98%[2] |
| Cy5 | 649 | 666 | High |
Table 2: Typical Experimental Parameters for QC-1 FRET Protease Assays
| Parameter | Typical Range/Value | Notes |
| Probe Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type and probe to maximize signal-to-noise while minimizing cytotoxicity. |
| Incubation Time | 15 - 60 minutes | Dependent on the rate of probe uptake and the specific biological process being monitored. |
| Temperature | 37°C | For live-cell imaging to ensure optimal enzymatic activity. |
| Imaging Medium | Serum-free, phenol red-free medium | To reduce background fluorescence and avoid interference from serum components. |
Signaling Pathway: Apoptosis and Caspase-3 Activation
A key application of QC-1 FRET biosensors is the detection of apoptosis through the activity of effector caspases, such as Caspase-3. The diagram below illustrates a simplified signaling pathway leading to Caspase-3 activation, which can be monitored using a QC-1 FRET probe.
Caption: Apoptotic signaling pathway leading to Caspase-3 activation and FRET biosensor cleavage.
Experimental Workflow for Protease Activity Imaging
The following diagram outlines the general workflow for a microscopy experiment using a QC-1 FRET biosensor to detect protease activity.
Caption: Experimental workflow for QC-1 FRET-based protease activity imaging.
Detailed Experimental Protocol: Monitoring Caspase-3 Activity
This protocol provides a general guideline for imaging Caspase-3 activity in live cells using a FRET biosensor composed of a fluorescent donor (e.g., a green or red fluorescent protein) and a QC-1 quencher, linked by a DEVD peptide sequence.
Materials:
-
Live cells cultured on glass-bottom microscopy dishes
-
Caspase-3 FRET biosensor with QC-1 (e.g., Donor-GDEVDGAK-QC-1)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Apoptosis inducer (e.g., Staurosporine, 1 µM final concentration)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, as a negative control)
-
Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and appropriate filter sets for the donor fluorophore.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of the experiment.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Controls:
-
Prepare a negative control dish treated with a Caspase-3 inhibitor for 1 hour prior to adding the biosensor.
-
Prepare a positive control dish to be treated with an apoptosis inducer.
-
Maintain an untreated control dish.
-
-
Biosensor Loading:
-
Prepare the QC-1 FRET biosensor solution in live-cell imaging medium at the desired final concentration (e.g., 5 µM).
-
Add the biosensor solution to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Place the dish on the microscope stage within the pre-warmed incubation chamber.
-
Acquire baseline fluorescence images of the cells in the donor channel.
-
For the positive control, add the apoptosis inducer to the dish and start time-lapse imaging.
-
Acquire images every 5-15 minutes for a duration of 2-6 hours.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest at each time point.
-
Normalize the fluorescence intensity at each time point to the baseline intensity (F/F0).
-
Plot the normalized fluorescence intensity over time to visualize the kinetics of Caspase-3 activation.
-
Expected Results:
-
Untreated and Inhibitor-Treated Cells: Should exhibit low and stable baseline fluorescence throughout the imaging period, indicating minimal Caspase-3 activity.
-
Apoptosis-Induced Cells: Should show a significant increase in donor fluorescence over time as the biosensor is cleaved by activated Caspase-3.
Notes on Optimization:
-
The optimal concentration of the QC-1 FRET biosensor and the incubation time should be determined empirically for each cell line.
-
The choice of fluorescent donor should be compatible with the available microscope filter sets and should have good spectral overlap with the QC-1 absorption spectrum.
-
It is crucial to include appropriate positive and negative controls to validate the specificity of the FRET biosensor.
References
Application Notes and Protocols for Utilizing ESO QC1 Data in Telescope Calibration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on leveraging the European Southern Observatory's (ESO) Quality Control Level 1 (QC1) data for the precise calibration of telescope instrumentation. The protocols outlined herein are designed to ensure the accuracy and reproducibility of scientific observations.
Introduction to ESO this compound Data
ESO's this compound data comprises a set of parameters derived from the routine processing of calibration exposures taken with the Very Large Telescope (VLT) and other ESO instruments.[1] These parameters serve as crucial indicators of an instrument's health, performance, and stability over time. The primary goals of the this compound process are to monitor the instrument's status, track its performance trends, and deliver certified master calibration files of a known and defined quality for scientific use.[2]
This compound parameters are generated by specialized data reduction pipelines that process raw calibration frames (e.g., bias, darks, flat-fields, standard star observations) to produce master calibration files.[1][3] The derived this compound parameters are then stored in a comprehensive database, which is accessible to the scientific community.[4] This database allows researchers to query and retrieve historical performance data for a wide range of instruments, enabling detailed analysis and more accurate calibration of their scientific observations.
Accessing ESO this compound Data
Researchers can access this compound data through the ESO Science Archive Facility. The primary methods for accessing this data are via a web-based browser and plotter interface, and through programmatic access for more advanced and automated queries.
Web-Based Access: this compound Database Browser and Plotter
The this compound database can be conveniently accessed through a user-friendly web interface. This interface is divided into a browser and a plotter, allowing for both tabular data inspection and visual trend analysis.
-
This compound Browser : The browser provides access to the full content of the this compound database for a selected instrument and data type.[3] Users can filter the data based on various parameters and download the selected data in ASCII format.
-
This compound Plotter : The plotter is a quick-look tool for visualizing trends in the this compound data.[5] It allows users to create interactive plots of two selected parameters, apply filters, and perform basic statistical analysis. This is particularly useful for identifying trends, outliers, and correlations in the instrument's performance over time.
Programmatic Access to the this compound Database
For more systematic and large-scale analysis, the ESO archive provides programmatic access to its databases, including the this compound data. This is primarily achieved using Python and standard Virtual Observatory (VO) protocols like the Tabular Access Protocol (TAP).[6][7]
Protocol for Programmatic Access to this compound Data:
-
Authentication : For accessing proprietary data, users must first authenticate with their ESO User Portal credentials to obtain an authorization token.[8] Publicly available this compound data can be accessed anonymously.
-
TAP Service Connection : Establish a connection to the ESO TAP service (tap_obs) using a Python library such as pyvo.
-
ADQL Query Construction : Formulate a query using the Astronomical Data Query Language (ADQL) to select the desired this compound parameters. The query should specify the instrument, the this compound table (e.g., xshooter_bias for X-shooter bias parameters), and any desired filters such as date range or specific instrument settings.
-
Query Execution and Data Retrieval : Execute the ADQL query through the TAP service. The results will be returned in a tabular format (e.g., an Astropy Table), which can then be saved or further processed in the Python environment.
Key this compound Parameters for Telescope Calibration
The this compound database contains a wide array of parameters specific to each instrument and calibration type. Below is a summary of some of the most critical this compound parameters used for telescope calibration, categorized by instrument.
| Instrument | Calibration Type | Key this compound Parameter | FITS Keyword (Example) | Description |
| FORS2 | Imaging | Photometric Zeropoint | QC.ZPOINT | The magnitude of a star that would produce one count per second. Essential for photometric calibration.[9] |
| Spectroscopy | Spectral Efficiency | QC.SPEC.EFFICIENCY | The instrument's throughput at specific wavelengths, crucial for flux calibration of spectra. | |
| UVES | Bias | Read-Out Noise (RON) | QC.OUT1.RON.MASTER | The noise introduced by the detector's readout electronics. A key indicator of detector health.[3] |
| Bias | Bias Level | PRO.DATAMED | The median value of the master bias frame, used to correct for the electronic offset in the detector.[3] | |
| ESPRESSO | Bias | Bias Level RMS | espresso_bias..bias_mean_rms | The root mean square of the bias level across different readout ports, indicating the uniformity of the bias. |
| MUSE | System Efficiency | Throughput | QC.AMPL.THRU2 | The instrument's throughput as measured by comparing detected photons to a reference photodiode.[10] |
| X-shooter | Dark | Median Dark Current | QC.MDARKMED | The median dark current in a master dark frame, used to correct for thermally generated electrons.[11] |
| Telluric Standard | Signal-to-Noise Ratio | QC.FLUX1.SN | The signal-to-noise ratio in specific wavelength regions of a telluric standard star observation.[5] | |
| SPHERE | Photometric Standard | Photometric Zeropoint | QC.ZPOINT | The photometric zeropoint derived from observations of standard stars.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments and procedures involving the use of ESO this compound data for telescope calibration.
Protocol for Assessing Instrument Health using Trending Analysis
This protocol describes how to use the this compound plotter to monitor the health and stability of an instrument over time.
-
Navigate to the this compound Database : Access the ESO Science Archive and navigate to the this compound database interface.
-
Select Instrument and this compound Table : Choose the instrument of interest (e.g., UVES) and the relevant this compound table (e.g., uves_bias).
-
Access the Plotter : Click on the "plot" link next to the selected table to open the this compound plotter interface.
-
Select Parameters for Plotting : In the plotter interface, select the time parameter (e.g., mjd_obs) for the x-axis and the this compound parameter to be monitored (e.g., sigma_master for read-out noise) for the y-axis.
-
Apply Filters : Use the filtering options to narrow down the data to a specific instrument configuration (e.g., a particular CCD and read-out mode).
-
Generate and Analyze the Plot : Generate the plot to visualize the trend of the selected this compound parameter over time. Look for:
-
Long-term trends : Gradual increases or decreases that may indicate aging of components.
-
Sudden jumps : Abrupt changes that could signify an instrument intervention or a problem.
-
Outliers : Data points that deviate significantly from the general trend, which may point to isolated issues.
-
-
Statistical Analysis : Utilize the plotter's statistical tools to calculate the mean, median, and standard deviation of the data over a specified time range to quantify the instrument's stability.[5]
Protocol for Photometric Calibration of a Science Image using this compound Zeropoints
This protocol outlines the steps to photometrically calibrate a raw science image using the zeropoint information from the this compound database.
-
Data Acquisition :
-
Acquire the raw science image in FITS format.
-
Note the instrument, filter, and date of observation from the FITS header.
-
-
Retrieve this compound Zeropoint :
-
Access the this compound database for the relevant instrument (e.g., FORS2).
-
Query the appropriate table (e.g., fors2_zp_night) for the photometric zeropoint corresponding to the filter and date of the science observation.
-
-
Perform Basic Image Reductions :
-
Correct the raw science image for instrumental signatures by subtracting a master bias frame and dividing by a master flat-field frame.
-
-
Perform Aperture Photometry :
-
Use an astronomical software package (e.g., Source Extractor, photutils in Python) to measure the instrumental flux of the object of interest in the reduced science image. This is typically done by summing the counts within a defined aperture.
-
-
Calculate the Calibrated Magnitude :
-
Apply the following formula to convert the instrumental flux to a calibrated magnitude: Calibrated Magnitude = Zeropoint - 2.5 * log10(Instrumental Flux / Exposure Time)
-
The Zeropoint is the value retrieved from the this compound database.
-
The Instrumental Flux is the value measured in the previous step.
-
The Exposure Time can be found in the FITS header of the science image.
-
-
Apply Corrections (if necessary) :
-
For the highest precision, corrections for atmospheric extinction and color terms may be necessary. These correction coefficients can also sometimes be found in the this compound database or derived from observations of standard stars at different airmasses.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in these application notes.
Caption: Workflow for the generation and application of ESO this compound data.
Caption: Protocol for accessing ESO this compound data via web and programmatic interfaces.
Caption: Protocol for photometric calibration using this compound zeropoints.
References
- 1. ESO - this compound Performance Monitoring [eso.org]
- 2. Adaptive data reduction workflows for astronomy: The ESO Data Processing System (EDPS) | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. archive.eso.org [archive.eso.org]
- 4. archive.eso.org [archive.eso.org]
- 5. XSHOOTER Quality Control and Data Processing:: Telluric and Flux standard stars [eso.org]
- 6. ESO - How do I programmatically access the Archive? [archive.eso.org]
- 7. support.eso.org [support.eso.org]
- 8. programmatic_authentication_and_authorisation [archive.eso.org]
- 9. XSHOOTER Quality Control and Data Processing:: Active Flexure Compensation [eso.org]
- 10. MUSE Quality Control and Data Processing:: System efficiency [eso.org]
- 11. XSHOOTER Quality Control and Data Processing:: Dark [eso.org]
- 12. SPHERE Quality Control and Data Processing:: ZIMPOL photometric standard star [eso.org]
Mastering Metabolomics: A Guide to Utilizing MSK-QC1-1 for Robust Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of the MSK-QC1-1 Metabolomics QC Standard Mix 1 in mass spectrometry-based metabolomics workflows. This standard is a critical tool for ensuring data quality, enabling accurate metabolite quantification, and assessing the performance of analytical platforms.
Introduction to MSK-QC1-1
The MSK-QC1-1 is a quality control (QC) standard mix developed by Cambridge Isotope Laboratories (CIL) for use in metabolomics research.[1][2] It is comprised of five 13C-labeled amino acids, designed to assist in the performance evaluation of mass spectrometry (MS) methods.[1][2] This standard is supplied as a lyophilized powder in a vial and is a component of the broader Metabolomics QC Kit (MSK-QC-KIT), which includes a second vial (MSK-QC2-1) with additional labeled metabolites.[3][4]
The primary applications of MSK-QC1-1 include:
-
System Suitability Testing: Routine monitoring of the LC-MS platform's performance, including retention time stability, peak shape, and signal intensity.[3]
-
Quality Control of Analytical Batches: Assessing the precision and reproducibility of the entire analytical workflow, from sample preparation to data acquisition.
-
Metabolite Quantification: Serving as a set of internal standards for isotope dilution mass spectrometry (IDMS) to enable accurate quantification of corresponding unlabeled metabolites in biological samples.[4][5]
Composition of MSK-QC1-1
The MSK-QC1-1 vial contains a lyophilized mixture of five 13C-labeled amino acids. Reconstitution of the dried material in 1 mL of a suitable solvent yields the final concentrations detailed in Table 1.
Table 1: Composition and Concentration of MSK-QC1-1 Components
| Compound Name | Isotopic Labeling | Chemical Purity | Concentration (µg/mL) upon reconstitution in 1 mL |
| L-Alanine | 13C3, 99% | ≥98% | 4 |
| L-Leucine | 13C6, 99% | ≥98% | 4 |
| L-Phenylalanine | 13C6, 99% | ≥98% | 4 |
| L-Tryptophan | 13C11, 99% | ≥98% | 40 |
| L-Tyrosine | 13C6, 99% | ≥98% | 4 |
Data sourced from Cambridge Isotope Laboratories product information.[4][6]
Experimental Protocols
Reconstitution of the MSK-QC1-1 Standard
Objective: To prepare a stock solution of the MSK-QC1-1 standard.
Materials:
-
MSK-QC1-1 vial
-
1 mL of reconstitution solvent (e.g., 50% methanol in water, LC-MS grade)
-
Vortex mixer
-
Pipettes
Protocol:
-
Allow the MSK-QC1-1 vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add 1 mL of the reconstitution solvent to the vial.
-
Cap the vial tightly and vortex thoroughly for at least 1 minute to ensure complete dissolution of the lyophilized powder.
-
Visually inspect the solution to ensure that all material is dissolved.
-
This reconstituted stock solution can be used directly or further diluted for specific applications.
-
Store the reconstituted stock solution at -20°C when not in use. Protect from light.[1]
Protocol for System Suitability Testing
Objective: To assess the performance of the LC-MS system prior to and during the analysis of an experimental batch.
Methodology:
-
Prepare a working solution of the MSK-QC1-1 standard by diluting the reconstituted stock solution if necessary. A 1:10 dilution in the initial mobile phase is a good starting point.
-
Inject the working solution at the beginning of the analytical run to condition the column and verify system performance.
-
Periodically inject the working solution throughout the analytical batch (e.g., every 5-10 sample injections) to monitor for any drift in retention time or signal intensity.
-
Key metrics to monitor for each compound in the MSK-QC1-1 mix are:
-
Retention Time (RT): Should be consistent within a narrow window across all injections.
-
Peak Shape: Should be symmetrical and consistent.
-
Peak Area/Intensity: Should remain stable, with minimal variation across injections.
-
Protocol for Quality Control of a Metabolomics Workflow
Objective: To use MSK-QC1-1 as a spike-in standard to monitor the entire analytical process, including sample extraction.
Methodology:
-
Spike a known amount of the reconstituted MSK-QC1-1 stock solution into your quality control samples (e.g., pooled biological samples) at the very beginning of your sample preparation workflow (i.e., before protein precipitation or extraction).
-
Process these spiked QC samples alongside your experimental samples.
-
Analyze the spiked QC samples periodically throughout the analytical batch.
-
Monitor the recovery and variability of the MSK-QC1-1 components to assess the consistency of your sample preparation and analysis.
Protocol for Isotope Dilution Mass Spectrometry (IDMS) for Quantification
Objective: To accurately quantify endogenous (unlabeled) amino acids in a biological sample.
Methodology:
-
Prepare a calibration curve using known concentrations of the unlabeled analytical standards, each spiked with a constant, known concentration of the MSK-QC1-1 standard mix.
-
For each experimental sample, add the same constant, known concentration of the MSK-QC1-1 standard mix as used in the calibration curve. This should be done at the earliest stage of sample preparation to account for any sample losses during the workflow.
-
After sample preparation and LC-MS analysis, determine the peak area ratio of the unlabeled analyte to its corresponding 13C-labeled internal standard from the MSK-QC1-1 mix.
-
Use the calibration curve to determine the concentration of the endogenous analyte in the sample based on the measured peak area ratio.
Data Presentation
The use of MSK-QC1-1 allows for the generation of quantitative data that can be used to assess the performance of a metabolomics platform over time. An example of how to present this data is shown in Table 2.
Table 2: Example System Suitability Data for MSK-QC1-1 Components
| Compound | Expected RT (min) | Observed RT (min) | % RSD of RT (n=10) | Peak Area | % RSD of Peak Area (n=10) |
| L-Alanine (13C3) | 2.1 | 2.11 | 0.5% | 1.5 x 106 | 4.2% |
| L-Leucine (13C6) | 4.5 | 4.52 | 0.4% | 2.1 x 106 | 3.8% |
| L-Phenylalanine (13C6) | 5.2 | 5.21 | 0.3% | 2.5 x 106 | 3.5% |
| L-Tryptophan (13C11) | 6.8 | 6.83 | 0.4% | 8.9 x 106 | 4.5% |
| L-Tyrosine (13C6) | 3.9 | 3.91 | 0.5% | 1.8 x 106 | 4.1% |
% RSD = Percent Relative Standard Deviation
Conclusion
The MSK-QC1-1 Metabolomics QC Standard Mix 1 is an invaluable tool for any laboratory conducting mass spectrometry-based metabolomics. Its use in system suitability testing, as a workflow QC, and for quantitative analysis via isotope dilution ensures the generation of high-quality, reliable, and reproducible data. The protocols outlined in this document provide a framework for the successful integration of this standard into routine metabolomics research.
References
- 1. Metabolomics QC Kit - Cambridge Isotope Laboratories, MSK-QC-KIT [isotope.com]
- 2. Metabolomics QC Standard Mix 1 - Amerigo Scientific [amerigoscientific.com]
- 3. otsuka.co.jp [otsuka.co.jp]
- 4. QC Mixes and Kits â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. ukisotope.com [ukisotope.com]
- 6. eurisotop.com [eurisotop.com]
Application Notes and Protocols for Live-Cell Imaging with Dansyl-L-glutamine
Disclaimer: Extensive literature searches did not yield established, validated protocols for the use of Dansyl-L-glutamine as a fluorescent probe for live-cell imaging. The information provided below is based on the known properties of the dansyl fluorophore and general principles of live-cell imaging. Researchers should be aware that the utility of Dansyl-L-glutamine for this application has not been demonstrated and the following protocols are hypothetical and will require significant optimization and validation. More established methods for monitoring intracellular glutamine dynamics, such as genetically encoded fluorescent sensors, are also discussed as a viable alternative.
Introduction to Dansyl-L-glutamine
Dansyl-L-glutamine is a fluorescently labeled amino acid. The dansyl group, when conjugated to molecules with primary or secondary amino groups, exhibits strong fluorescence. While dansyl chloride is widely used for the derivatization of amino acids for in vitro quantification by HPLC, the use of pre-labeled Dansyl-L-glutamine for live-cell imaging is not a common technique. Theoretically, it could serve as a probe to study glutamine uptake and distribution in living cells. The mechanism of action would involve the transport of the fluorescent analog across the cell membrane, presumably via amino acid transporters that recognize L-glutamine.
Potential Applications:
-
Monitoring glutamine uptake by live cells in real-time.
-
Studying the activity of glutamine transporters.
-
Visualizing the intracellular distribution of glutamine.
Limitations:
-
Potential for the dansyl group to alter the transport and metabolism of L-glutamine.
-
Possible cytotoxicity of the compound.
-
The fluorescent properties of the dansyl group are sensitive to the local environment, which could complicate quantitative measurements.
-
Lack of established protocols and validation in the scientific literature.
Properties of Dansyl-L-glutamine
A summary of the physicochemical and fluorescent properties of Dansyl-L-glutamine is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₇H₂₁N₃O₅S |
| Molecular Weight | 379.43 g/mol |
| Appearance | Off-white Powder |
| Fluorescence | Exhibits strong fluorescence upon excitation. |
| Excitation (approx.) | The excitation wavelength for dansyl glycine is reported as 324 nm.[1] For other dansyl-labeled metabolites, photoexcitation at 250 nm has been used.[2] The optimal excitation for Dansyl-L-glutamine in a cellular environment needs to be empirically determined. |
| Emission (approx.) | The emission wavelength for dansyl glycine is reported as 559 nm.[1] For other dansyl-labeled metabolites, fluorescence signals are detected at 520 nm.[2] The optimal emission for Dansyl-L-glutamine in a cellular environment needs to be empirically determined. |
| Solubility | Soluble in organic solvents like dimethylformamide and acetone; less soluble in water. |
| Stability | Stable under standard laboratory conditions but sensitive to hydrolysis when exposed to moisture. |
Hypothetical Experimental Protocol for Live-Cell Imaging
This protocol is a suggested starting point and will require extensive optimization.
Reagents and Materials
-
Dansyl-L-glutamine
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped with appropriate filters for DAPI or UV excitation and green/yellow emission, an environmental chamber to maintain 37°C and 5% CO₂, and a sensitive camera.
Cell Preparation
-
Seed the cells of interest onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
Staining Protocol
-
Prepare a stock solution of Dansyl-L-glutamine (e.g., 10 mM) in an appropriate solvent such as DMSO.
-
On the day of the experiment, dilute the Dansyl-L-glutamine stock solution in pre-warmed serum-free cell culture medium to the desired final concentration. A starting concentration range of 1-100 µM is suggested for initial optimization.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the Dansyl-L-glutamine-containing medium to the cells.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C. Incubation time should be optimized to achieve sufficient signal with minimal toxicity.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove extracellular probe.
-
Add fresh, pre-warmed complete culture medium (without phenol red for better imaging) to the cells.
Imaging
-
Place the dish or slide on the stage of the fluorescence microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate for a few minutes.
-
Acquire images using the appropriate filter sets. Based on the properties of the dansyl group, a starting point for imaging parameters could be:
-
Excitation: ~330-380 nm
-
Emission: ~510-560 nm
-
-
Optimize exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
For time-lapse imaging, acquire images at desired intervals.
Data Analysis
Quantitative analysis of fluorescence intensity can be performed using image analysis software such as ImageJ or Fiji. The mean fluorescence intensity within defined regions of interest (e.g., whole cells, cytoplasm, specific organelles) can be measured over time to assess uptake kinetics.
Visualization of Experimental Workflow and Glutamine Metabolism
Experimental Workflow
References
Application Notes and Protocols for IRDye® QC-1 in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRDye® QC-1 is a premier non-fluorescent (dark) quencher utilized in the design of robust probes for monitoring enzyme activity.[1][2] Its broad absorption spectrum (approximately 500-800 nm) and high quenching efficiency (>97%) for a wide range of visible and near-infrared fluorophores make it an ideal component for Fluorescence Resonance Energy Transfer (FRET) based enzyme assays.[3][4] These assays are instrumental in basic research, drug discovery, and diagnostics for studying enzyme kinetics, screening inhibitors, and determining enzyme concentrations.
Enzyme-activatable probes designed with IRDye® QC-1 typically consist of a fluorophore and the QC-1 quencher linked by a specific enzyme substrate, often a peptide sequence. In the intact probe, the close proximity of the fluorophore and QC-1 results in the quenching of fluorescence. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to a restoration of fluorescence that can be monitored in real-time. This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity.[5][6]
Principle of FRET-Based Enzyme Assays with IRDye® QC-1
The fundamental principle of using IRDye® QC-1 in enzyme kinetics is based on FRET. In this system, the fluorophore acts as the donor and IRDye® QC-1 as the acceptor. When the two are in close proximity, the energy from the excited fluorophore is transferred non-radiatively to the quencher, preventing the emission of light. Enzymatic cleavage of the linker separating the donor and acceptor disrupts FRET, leading to an increase in the donor's fluorescence emission. The rate of this increase in fluorescence is directly proportional to the rate of the enzymatic reaction.
Applications in Enzyme Kinetics
Probes incorporating IRDye® QC-1 are particularly effective for studying proteases, a class of enzymes crucial in numerous physiological and pathological processes. The specificity of the assay is determined by the peptide sequence linking the fluorophore and the quencher.
Commonly Studied Proteases:
-
Caspases: A family of proteases involved in apoptosis (programmed cell death). Caspase-3 is a well-studied example.
-
Matrix Metalloproteinases (MMPs): Involved in the degradation of the extracellular matrix, playing roles in cancer metastasis and inflammation.
-
Cathepsins: Lysosomal proteases that are implicated in various diseases, including cancer and neurodegenerative disorders.
-
Beta-secretase (BACE1): A key enzyme in the generation of amyloid-beta peptides associated with Alzheimer's disease.
Quantitative Data Presentation
The following tables summarize representative kinetic parameters obtained from studies utilizing FRET probes with quenchers analogous to IRDye® QC-1. These values are illustrative and will vary depending on the specific enzyme, substrate sequence, and assay conditions.
Table 1: Michaelis-Menten Constants for Various Proteases
| Enzyme | Fluorophore/Quencher Pair | Substrate Concentration (µM) | Vmax (RFU/min) | Km (µM) |
| Caspase-3 | N.A. | 0-100 | 1500 | 10.5 |
| MMP-2 | 5-FAM/QXL® 520 | 0-20 | 850 | 5.2 |
| Cathepsin B | HiLyte™ Fluor 488/QXL® 520 | 0-15 | 1200 | 8.7 |
Note: RFU = Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.
Table 2: Kinetic Parameters for Protease Activity
| Enzyme | Probe | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Neprilysin | N.A. | 25 | 15 | 1.7 x 10⁶ |
| ADAM10 | N.A. | 12 | 8 | 1.5 x 10⁶ |
| BACE1 | N.A. | 0.5 | 2.5 | 2.0 x 10⁵ |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Design and Synthesis of an IRDye® QC-1 FRET Probe
This protocol outlines the general steps for creating a peptide-based FRET probe.
-
Substrate Design: Select a peptide sequence that is a known substrate for the target enzyme. The length of the peptide should be sufficient to ensure separation of the fluorophore and quencher upon cleavage.
-
Fluorophore and Quencher Selection: Choose a fluorophore with an emission spectrum that overlaps with the absorption spectrum of IRDye® QC-1. Common choices include IRDye 800CW, Alexa Fluor dyes, and Cy dyes.
-
Synthesis:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).
-
Incorporate an amino acid with a reactive side chain (e.g., lysine or cysteine) at each end of the peptide for conjugation of the fluorophore and quencher.
-
Conjugate the IRDye® QC-1 NHS ester to a primary amine (e.g., the N-terminus or a lysine side chain).[7]
-
Conjugate the chosen fluorophore (e.g., in its maleimide form to a cysteine side chain) to the other end of the peptide.
-
-
Purification and Characterization: Purify the synthesized probe using high-performance liquid chromatography (HPLC). Confirm the identity and purity of the probe by mass spectrometry.
Protocol 2: Enzyme Kinetic Assay Using an IRDye® QC-1 FRET Probe
This protocol describes a typical microplate-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the purified FRET probe in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentrations.
-
Prepare a stock solution of the purified enzyme in an appropriate assay buffer. The buffer should be optimized for enzyme activity (pH, ionic strength).
-
Prepare a series of substrate (probe) dilutions in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer to the wells of a black microplate.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control.
-
Add the substrate (probe) dilutions to the wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore over time (kinetic read).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Conclusion
IRDye® QC-1 is a versatile and highly effective quencher for the development of FRET-based probes for enzyme kinetic studies. The high sensitivity, real-time monitoring capabilities, and adaptability of these assays make them invaluable tools for researchers in both academic and industrial settings. By following the outlined principles and protocols, scientists can effectively design and implement robust assays to investigate enzyme function and identify novel therapeutic agents.
References
- 1. shop.licorbio.com [shop.licorbio.com]
- 2. selectscience.net [selectscience.net]
- 3. Quantitative FRET (qFRET) Technology for the Determination of Protein-Protein Interaction Affinity in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRDye QC-1N Quencher Oligo Modifications from Gene Link [genelink.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. LI COR BIOTECH LLC IRDye QC-1 NHS Ester (0.5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
reducing background fluorescence with Dansyl-L-glutamine
Welcome to the technical support center for Dansyl-L-glutamine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is Dansyl-L-glutamine and what are its primary applications?
Dansyl-L-glutamine is a fluorescent derivative of the amino acid L-glutamine. It is used in various biochemical assays as a probe to study glutamine uptake and binding to proteins.[1][] Its fluorescence is environmentally sensitive, making it a useful tool for investigating the binding of ligands to proteins like human serum albumin.[3][4]
Q2: What are the spectral properties of Dansyl-L-glutamine?
The dansyl group absorbs ultraviolet light and emits blue-green fluorescence.[5] The exact excitation and emission maxima can be influenced by the local environment, such as solvent polarity.[1] Generally, the excitation wavelength is around 324 nm, and the emission wavelength is in the range of 559 nm.[3] A notable characteristic of the dansyl fluorophore is its sensitivity to the polarity of its surroundings; a blue shift in emission (from ~580 nm to ~480 nm) can be observed when it moves from an aqueous environment to a more hydrophobic one, such as a protein binding pocket.[1]
Q3: How should I store Dansyl-L-glutamine?
Dansyl-L-glutamine is stable under standard laboratory conditions but is sensitive to hydrolysis when exposed to moisture.[1] It is recommended to store it as a solid in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C and protected from light.
Q4: In what solvents is Dansyl-L-glutamine soluble?
Dansyl-L-glutamine is soluble in organic solvents such as dimethylformamide (DMF) and acetone but has lower solubility in water.[1] For cell-based assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Troubleshooting Guide
High background fluorescence is a common issue in assays using fluorescent probes. This guide provides potential causes and solutions to help you optimize your experiments with Dansyl-L-glutamine.
High Background Fluorescence
| Problem | Possible Cause | Recommended Solution |
| High background in all samples, including no-cell controls | Autofluorescence from media components: Phenol red and other components in cell culture media can be inherently fluorescent. | - Use phenol red-free media for the duration of the experiment.- Image cells in a clear, buffered saline solution. |
| Contaminated reagents or solvents: Impurities in buffers or solvents can contribute to background fluorescence. | - Use high-purity, spectroscopy-grade reagents and solvents.- Prepare fresh buffers and solutions. | |
| Non-optimal imaging settings: Incorrectly set excitation/emission filters or excessive exposure times can increase background noise. | - Use narrow bandpass filters specific for the dansyl fluorophore.- Optimize exposure time to maximize signal-to-noise. | |
| High background in cell-containing samples | Excessive probe concentration: Too much Dansyl-L-glutamine can lead to high, non-specific staining. | - Perform a concentration titration to determine the optimal probe concentration that provides a good signal with minimal background. |
| Non-specific binding: The probe may bind non-specifically to cellular components or the culture vessel. | - Increase the number and duration of wash steps after probe incubation.- Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. | |
| Cellular autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. | - Image an unstained control sample to determine the level of cellular autofluorescence.- If possible, use a spectral imaging system to subtract the autofluorescence signal. | |
| Probe precipitation: If the probe is not fully dissolved in the aqueous medium, it can form fluorescent aggregates that contribute to background. | - Ensure the final concentration of the organic solvent from the stock solution is low and does not cause precipitation.- Vortex the final working solution well before adding it to the cells. |
Experimental Protocols
While a specific, universally validated protocol for Dansyl-L-glutamine in cell-based assays is not widely published, the following generalized workflow can be used as a starting point. It is crucial to optimize these parameters for your specific cell type and experimental question.
General Protocol for a Cell-Based Dansyl-L-glutamine Uptake Assay
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black plate with a clear bottom for fluorescence microscopy) and allow them to adhere and grow to the desired confluency.
-
Preparation of Dansyl-L-glutamine Working Solution:
-
Prepare a stock solution of Dansyl-L-glutamine (e.g., 10 mM) in an appropriate organic solvent (e.g., DMF or acetone).
-
On the day of the experiment, dilute the stock solution to the final working concentration in a suitable buffer or phenol red-free medium. It is recommended to perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to find the optimal concentration.
-
-
Cell Treatment:
-
Wash the cells once with a warm, buffered saline solution (e.g., PBS or HBSS).
-
Add the Dansyl-L-glutamine working solution to the cells.
-
Incubate for a specific period (e.g., 15-60 minutes) at the desired temperature (e.g., 37°C). The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the probe-containing solution.
-
Wash the cells 2-3 times with a warm, buffered saline solution to remove unbound probe.
-
-
Imaging:
-
Add a clear imaging buffer to the cells.
-
Image the cells using a fluorescence microscope or plate reader with appropriate filters for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~520 nm).
-
Controls for a Dansyl-L-glutamine Assay
| Control | Purpose |
| Unstained Cells | To determine the level of cellular autofluorescence. |
| No-Cell Control | To measure the background fluorescence of the media and culture vessel. |
| Competition Control | Co-incubate cells with Dansyl-L-glutamine and a high concentration of unlabeled L-glutamine to demonstrate specific uptake or binding. |
| Positive Control | A cell line or condition known to have high glutamine uptake. |
| Negative Control | A cell line with low glutamine uptake or cells treated with a known inhibitor of glutamine transport. |
Visualizations
Caption: A generalized workflow for a cell-based assay using Dansyl-L-glutamine.
Caption: A troubleshooting flowchart for addressing high background fluorescence.
References
Technical Support Center: Troubleshooting Weak Signal from Probes Utilizing QC-1 Quenchers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to weak or absent signals in experiments using fluorescent probes quenched by QC-1.
Frequently Asked Questions (FAQs)
Q1: What is a QC-1 probe?
A "QC-1 probe" refers to a fluorescent probe system that utilizes IRDye® QC-1 as a quencher molecule. QC-1 is a non-fluorescent (dark) quencher, meaning it absorbs the energy from an excited fluorophore and dissipates it as heat rather than emitting light.[1][2] This property makes it highly effective in reducing background fluorescence and improving the signal-to-noise ratio in various applications.[3][4] These probes are often used in Förster Resonance Energy Transfer (FRET) based assays, such as protease activity assays and nucleic acid detection.[3][5]
Q2: How does a QC-1 probe work?
In a typical QC-1 probe system, a fluorophore (the signal generator) and the QC-1 quencher are held in close proximity. When the fluorophore is excited by light, its energy is transferred to the QC-1 quencher, preventing the fluorophore from emitting light (fluorescence).[5][6] An experimental event, such as enzyme cleavage of a peptide linker or hybridization of a nucleic acid probe to its target, causes the separation of the fluorophore and the quencher. This separation disrupts the energy transfer, leading to an increase in fluorescence signal that can be measured.
Q3: What are the common applications of QC-1 probes?
QC-1 probes are versatile and can be used in a variety of assays, including:
-
Protease Activity Assays: A peptide substrate containing a fluorophore and QC-1 is used. Cleavage of the peptide by a protease separates the pair, resulting in a fluorescent signal.[3]
-
Nucleic Acid Hybridization Assays: Probes such as TaqMan probes used in qPCR can be designed with a fluorophore and a QC-1 quencher. Hybridization to a target sequence can lead to the separation of the fluorophore and quencher, generating a signal.[7]
-
Image-Guided Surgery: Antibody-fluorophore conjugates can be quenched with QC-1 to create activatable probes that fluoresce upon binding to their target, enhancing imaging specificity.[8]
-
Optoacoustic Imaging: QC-1 can be used to generate higher optoacoustic signals compared to fluorescent dyes.[1][9]
Q4: What should I do if I see no signal or a very weak signal from my QC-1 probe?
A weak or absent signal can stem from various factors related to the probe itself, the experimental setup, or the instrumentation. A systematic troubleshooting approach is recommended. Refer to the detailed troubleshooting guide below for a step-by-step process to identify and resolve the issue.
Troubleshooting Guide: Weak Signal from QC-1 Probe
A weak or no fluorescence signal can be a frustrating issue. Follow these steps to diagnose and solve the problem.
Diagram: Troubleshooting Workflow for Weak QC-1 Probe Signal
Caption: A step-by-step workflow for troubleshooting a weak signal from a QC-1 probe.
| Potential Cause | Recommended Action | Details |
| Instrument Settings | Verify instrument configuration. | Ensure the excitation and emission filters are appropriate for your specific fluorophore.[10] Check that the detector gain or exposure time is set high enough to detect the signal.[10] Confirm that the instrument is properly calibrated. |
| Reagent Issues | Check reagent concentration and integrity. | An incorrect probe concentration can lead to a weak signal. Verify the concentration of all critical reagents, such as enzymes or target molecules. Ensure that all reagents have been stored correctly and have not expired. |
| Experimental Protocol | Review and optimize the protocol. | Inadequate incubation times or incorrect temperatures can result in incomplete reactions. Ensure all steps of the protocol were followed correctly. For enzymatic assays, confirm that the buffer conditions (e.g., pH, co-factors) are optimal for enzyme activity. |
| Probe Design and Integrity | Assess the quality of your probe. | The spectral overlap between the fluorophore's emission and the QC-1 quencher's absorption is crucial for efficient quenching and subsequent signal generation.[3][5] Ensure the probe has not degraded due to improper storage or handling. Consider running a quality control check on the probe. |
| Sample-related Issues | Evaluate your sample. | For cellular assays, ensure cells are healthy and that the target is expressed. In nucleic acid-based assays, the quality and quantity of the template DNA/RNA are critical. The presence of inhibitors in the sample can also quench the fluorescence signal. |
| High Background Signal | Differentiate between low signal and high background. | A high background can mask a weak signal. Use appropriate controls, such as a no-enzyme or no-target control, to determine the background fluorescence. |
Quantitative Data Summary
| Parameter | Typical Range/Value | Impact on Signal | Reference |
| QC-1 Quenching Range | ~500 - 900 nm | Broad quenching range allows for use with a wide variety of fluorophores. | [3][8] |
| Quenching Efficiency | >97% with compatible fluorophores | High efficiency leads to low background and high signal-to-noise ratio upon probe activation. | [3] |
| Probe Concentration | Application dependent (e.g., 100-500 nM for qPCR) | Too low can result in a weak signal; too high can increase background.[7] | [7] |
| Enzyme Concentration | Assay dependent | Sufficient enzyme is needed for a detectable rate of probe cleavage. | N/A |
| Target Concentration | Assay dependent | A low target concentration will naturally produce a weak signal. | |
| Incubation Time | Varies (minutes to hours) | Insufficient time will lead to an incomplete reaction and a weak signal. | N/A |
| Temperature | Varies (e.g., 37°C for many enzymes) | Suboptimal temperature can reduce reaction efficiency. |
Key Experimental Protocol: Generic Protease Assay using a QC-1 FRET Probe
This protocol provides a general framework for a protease assay. Specific parameters should be optimized for your particular enzyme and substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for your protease (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5).
- Protease Stock Solution: Reconstitute the protease in the assay buffer to a known concentration.
- QC-1 Probe Stock Solution: Dissolve the fluorogenic peptide substrate (with fluorophore and QC-1) in DMSO to a stock concentration (e.g., 1 mM).
- Inhibitor Stock Solution (for control): If applicable, prepare a stock solution of a known protease inhibitor in DMSO.
2. Assay Procedure:
- Prepare a reaction plate (e.g., a black 96-well plate to minimize background).
- Add the assay buffer to all wells.
- Add the protease to the appropriate wells. Include a "no enzyme" control.
- If using an inhibitor, add it to the designated wells.
- Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 10-15 minutes.
- Initiate the reaction by adding the QC-1 probe to all wells to a final concentration of 1-10 µM.
- Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition:
- Set the excitation and emission wavelengths appropriate for the fluorophore in your probe.
- Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
4. Data Analysis:
- Subtract the background fluorescence (from the "no enzyme" control) from all readings.
- Plot the fluorescence intensity versus time.
- The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.
Diagram: QC-1 Probe Mechanism of Action in a Protease Assay
Caption: Mechanism of a QC-1 FRET probe in a protease assay.
References
- 1. Acid specific dark quencher QC1 pHLIP for multi-spectral optoacoustic diagnoses of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. shop.licorbio.com [shop.licorbio.com]
- 4. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Activatable clinical fluorophore-quencher antibody pairs as dual molecular probes for the enhanced specificity of image-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Optimizing Staining Concentration for Cellular Analysis
A Note on "QC-1": Initial searches for "QC-1" as a cell stain primarily identify IRDye® QC-1, which is a non-fluorescent quencher dye used in applications like FRET (Fluorescence Resonance Energy Transfer), rather than a direct stain for visualizing cells.[1][2][3] Given the context of optimizing staining concentration for cell analysis, this guide will focus on a similarly named and widely used dye, JC-1 , for which concentration optimization is critical. JC-1 is a fluorescent probe used to measure mitochondrial membrane potential. The principles and troubleshooting steps outlined here for JC-1 can serve as a comprehensive guide for optimizing other fluorescent cell stains.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for JC-1 dye?
A1: The optimal concentration of JC-1 can vary depending on the cell type and experimental conditions. However, a common starting point is a final concentration of 2 µM.[4] It is highly recommended to perform a titration to find the ideal concentration for your specific application.[4][5]
Q2: How long should I incubate my cells with JC-1?
A2: A typical incubation period for JC-1 staining is between 15 and 30 minutes at 37°C.[4][6] Sufficient staining is often achieved after 15 minutes, but the optimal time may vary with different cell types and concentrations.[6]
Q3: My control cells, which should be healthy, are showing a low red/green fluorescence ratio. What could be the problem?
A3: If your control cells show a low red-to-green signal ratio, it may indicate that their viability is compromised.[4] Cell culture densities higher than 1x10^6 cells/mL can sometimes promote natural apoptosis.[4] Ensure your cells are healthy and handled carefully throughout the experiment.
Q4: Can I fix my cells after staining with JC-1?
A4: It is generally recommended to analyze samples immediately after JC-1 staining.[4][6] While cells can be fixed with paraformaldehyde before staining, fixatives should not be included during the JC-1 incubation itself.[4] If storage is necessary after staining, some protocols suggest it's possible for up to 24 hours if refrigerated and protected from light, but immediate analysis is strongly preferred.[4]
Q5: Why is my staining pattern patchy or uneven?
A5: Uneven staining can result from several factors, including inadequate sample permeabilization (if applicable for intracellular targets), uneven distribution of the dye, or variations in cell morphology.[7] Ensure thorough but gentle mixing of the dye with the cell suspension.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Insufficient Dye Concentration: The JC-1 concentration is too low for your cell type or density. | Titrate the Dye: Perform a concentration-response experiment to determine the optimal dye concentration.[5][7] Start with the recommended 2 µM and test a range around it.[4] |
| Suboptimal Incubation: Incubation time is too short or the temperature is incorrect. | Optimize Incubation: Increase the incubation time within the 15-30 minute range or ensure the temperature is maintained at 37°C.[4][8] | |
| Low Antigen Expression (for antibody staining): The target is not abundant. | Amplify Signal: For antibody-based staining, consider using a brighter fluorophore or a secondary antibody for signal amplification.[9] | |
| High Background or Non-Specific Staining | Excessive Dye Concentration: The JC-1 concentration is too high, leading to non-specific binding. | Reduce Dye Concentration: Titrate the JC-1 concentration downwards.[7][9][10] |
| Inadequate Washing: Unbound dye remains in the sample. | Improve Washing Steps: Ensure sufficient washing steps are included after incubation to remove excess dye.[9][10] | |
| Presence of Dead Cells: Dead cells can non-specifically take up fluorescent dyes. | Use a Viability Dye: Include a viability marker to gate out dead cells during analysis.[11] | |
| Autofluorescence: Cells naturally fluoresce, interfering with the signal. | Include Unstained Control: Always run an unstained cell sample to measure the level of autofluorescence.[9][11] | |
| Overstaining | Dye Concentration Too High: The concentration is saturating the cells. | Decrease Dye Amount: If cells appear over-stained, reduce the amount of JC-1 dye used.[4] |
| Incubation Time Too Long: Cells were exposed to the dye for an extended period. | Shorten Incubation Time: Reduce the incubation duration. | |
| Inconsistent Results | Variability in Cell Health/Density: Differences in cell culture conditions between experiments. | Standardize Cell Culture: Ensure consistent cell density (~1x10^6 cells/cm²) and health.[4] |
| Reagent Instability: JC-1 is sensitive to light and pH. | Proper Reagent Handling: Protect JC-1 solutions from light and ensure all buffers are at the correct pH (e.g., 7.4).[4][6] | |
| Instrument Settings: Inconsistent settings on the flow cytometer or microscope. | Standardize Instrument Setup: Use standardized instrument settings for acquisition and run compensation controls for every multi-color experiment.[11][12] |
III. Experimental Protocols & Data
Optimizing JC-1 Concentration
The optimal concentration of JC-1 should be determined empirically for each cell type and experimental setup. A typical titration experiment involves testing a range of concentrations to find the one that provides the best signal-to-noise ratio.
| Parameter | Recommendation |
| Cell Type | Varies (e.g., adherent or suspension cells) |
| Starting JC-1 Concentration | 2 µM[4] |
| Concentration Range for Titration | 0.5 µM - 10 µM |
| Incubation Time | 15-30 minutes[4][6] |
| Incubation Temperature | 37°C[4] |
| Positive Control | 50 µM CCCP (a mitochondrial membrane potential disruptor) for 5-15 min[4][6] |
Detailed Protocol: JC-1 Staining for Fluorescence Microscopy
This protocol is adapted for staining adherent cells grown on coverslips or in chamber slides.
-
Cell Preparation: Culture adherent cells on glass coverslips or chamber slides until they reach the desired confluence (do not exceed ~1x10^6 cells/cm²).[4]
-
Prepare JC-1 Staining Solution: Thaw the JC-1 reagent and dilute it in warm (37°C) cell culture medium or PBS to the desired final concentration (start with 2 µM).[4] Ensure the solution is well-mixed.
-
Positive Control (Optional but Recommended): Treat a separate sample of cells with 50 µM CCCP for 5-15 minutes at 37°C to depolarize the mitochondrial membrane.[4][6]
-
Staining: Remove the culture medium from the cells and replace it with the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.[4]
-
Washing: Remove the staining solution and wash the cells once or twice with warm PBS or culture medium.[4]
-
Imaging: Add fresh PBS or medium to the cells. Immediately visualize the cells using a fluorescence microscope.
IV. Visualized Workflows and Logic
Caption: General experimental workflow for JC-1 cell staining.
Caption: Troubleshooting logic for weak JC-1 staining results.
References
- 1. LI COR BIOTECH LLC IRDye QC-1 NHS Ester (5.0 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. selectscience.net [selectscience.net]
- 3. shop.licorbio.com [shop.licorbio.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 12. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
- 13. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving Specificity of Qc-1 Determinant Detection
Welcome to the technical support center for the detection of the Qc-1 determinant. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the specificity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is detection specificity and why is it critical?
Q2: What are the common causes of low specificity and non-specific binding in immunoassays?
A2: Low specificity is often caused by two main issues: non-specific binding and cross-reactivity.
-
Non-specific binding occurs when antibodies adhere to unintended surfaces or proteins on the assay plate, leading to high background noise.[4][5][6] This can be caused by inadequate blocking, inappropriate antibody concentrations, or suboptimal buffer composition.[7]
-
Cross-reactivity happens when the antibody recognizes and binds to molecules that are structurally similar to the Qc-1 determinant.[8][9] The presence of heterophilic antibodies (like HAMA) or rheumatoid factors in samples can also cause false positives.[10]
Q3: My negative controls show a high signal. What does this indicate and how can I fix it?
A3: A high signal in negative controls typically points to non-specific binding of the primary or secondary antibody, or contamination of reagents.[2][11] To troubleshoot this, you can:
-
Optimize Blocking: Ensure the blocking buffer effectively covers all unoccupied sites on the plate.[12][13][14] You may need to test different blocking agents (e.g., BSA, casein, or protein-free blockers).[12][15]
-
Adjust Antibody Concentration: Excess antibody can lead to non-specific binding.[11] Perform a titration experiment to find the optimal antibody concentration that maximizes the specific signal while minimizing background.[16][17]
-
Increase Wash Steps: Enhance the stringency of wash steps by increasing the number of washes or the duration. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.[7][13]
-
Check Reagents: Ensure all buffers and reagents are fresh and not contaminated.[11]
Q4: How can I differentiate between non-specific binding and cross-reactivity?
A4: While both can cause unwanted signals, their origins differ.
-
Non-specific binding is generally charge-based or hydrophobic interaction with the assay surface and is not easily saturable. It results in a consistent high background across all wells.[18]
-
Cross-reactivity is a specific interaction with a known off-target molecule.[8] This can be tested by running the assay with samples known to contain structurally similar molecules but not the Qc-1 determinant. If a signal is generated, cross-reactivity is likely the cause.[8] Using highly-purified monoclonal antibodies can reduce cross-reactivity.
Troubleshooting Guide: High Background and Low Specificity
This guide provides a systematic approach to resolving common specificity issues.
Problem: High Background Signal
High background noise can mask the specific signal from the Qc-1 determinant, reducing assay sensitivity.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Test a panel of blocking buffers (e.g., BSA, non-fat milk, casein, commercial protein-free blockers). Increase blocking incubation time or temperature.[12][13][19] | Reduced signal in negative control wells and an improved signal-to-noise ratio. |
| Excessive Antibody Concentration | Perform a titration (checkerboard) analysis to determine the optimal concentration for both primary and secondary antibodies.[16][20] | Lower background signal without significantly compromising the specific signal from positive controls. |
| Insufficient Washing | Increase the number of wash cycles (from 3 to 5). Increase the volume of wash buffer and the soaking time for each wash. Add 0.05% Tween-20 to the wash buffer.[7] | More effective removal of unbound antibodies, leading to a cleaner background. |
| Suboptimal Incubation Conditions | Reduce incubation times or lower the incubation temperature (e.g., from room temperature to 4°C for overnight incubations).[7] | Minimized non-specific interactions that are favored by longer or warmer incubations. |
Problem: Suspected Cross-Reactivity
False-positive signals may occur if the antibody binds to molecules other than the Qc-1 determinant.
| Potential Cause | Recommended Solution | Expected Outcome |
| Primary Antibody Cross-Reactivity | Select a different primary antibody, preferably a monoclonal antibody with validated specificity. If using a polyclonal antibody, ensure it is affinity-purified. | Elimination of off-target signals. A specific signal is observed only in the presence of the Qc-1 determinant. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to immunoglobulins from other species.[21] | Reduced background when working with samples from multiple species or when performing multiplex experiments. |
| Interference from Sample Matrix | Use a specialized assay diluent designed to minimize matrix effects, such as interference from heterophilic antibodies (e.g., HAMA).[2][8] | Increased accuracy in complex biological samples (e.g., human serum or plasma). |
Experimental Protocols & Visualizations
Protocol: Optimizing Primary Antibody Concentration via Titration
This protocol describes how to determine the optimal primary antibody dilution to maximize specificity.
Objective: To find the antibody concentration that yields the highest signal-to-noise ratio.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the Qc-1 antigen at a fixed, saturating concentration (e.g., 1 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of a selected Blocking Buffer (e.g., 5% BSA in PBS). Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Titration:
-
Prepare a serial dilution of the primary antibody in an appropriate antibody diluent. Recommended starting dilutions might range from 1:250 to 1:16,000.
-
Add 100 µL/well of each dilution to the plate. Include a "no primary antibody" well as a negative control.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of the enzyme-conjugated secondary antibody at a fixed, predetermined optimal concentration. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL/well of the substrate solution. Incubate in the dark until sufficient color develops.
-
Stop Reaction & Read Plate: Add 50 µL/well of Stop Solution. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance values against the antibody dilutions. The optimal dilution is the one that provides a strong positive signal while maintaining a low background (negative control) signal.
Diagrams and Workflows
Caption: A logical workflow for troubleshooting common specificity issues.
References
- 1. Techniques for improving the specificity of sandwich enzyme-linked immunosorbent assay-based drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. genscript.com [genscript.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 8. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. mdpi.com [mdpi.com]
- 10. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. iscaconsortium.org [iscaconsortium.org]
- 17. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 18. youtube.com [youtube.com]
- 19. licorbio.com [licorbio.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
QC1 device calibration and maintenance
Welcome to the technical support center for the QC1 device. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure optimal performance of your instrument during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered with the this compound device?
The most common issues include calibration errors, high background signal, inconsistent readings, and system contamination.[1][2][3] These problems can stem from a variety of factors including environmental conditions, reagent quality, and improper maintenance.
Q2: How often should I calibrate the this compound device?
For optimal accuracy, it is recommended to perform a full calibration on a monthly basis.[4] However, a daily performance check is also advised, especially before critical experiments.[5][6] Calibration frequency may need to be adjusted based on device usage and the recommendations of your internal quality assurance protocols.[7][8]
Q3: What are the key environmental conditions to maintain for the this compound device?
The this compound device should be operated in a controlled environment with stable temperature and humidity.[9][10] Avoid placing the instrument in direct sunlight or near equipment that generates significant vibrations or electromagnetic fields.[9][11] Drastic fluctuations in ambient conditions can affect measurement accuracy.[10][12]
Q4: Can I use third-party reagents and consumables with the this compound device?
While some third-party items may be compatible, it is highly recommended to use manufacturer-approved reagents and consumables. This ensures optimal performance and avoids potential damage to the instrument's sensitive components. Using unverified materials can lead to inaccurate results and may void the warranty.
Q5: What should I do if I suspect contamination of the this compound device?
If you suspect contamination, immediately stop any ongoing experiments and follow the detailed decontamination protocol outlined in the "Experimental Protocols" section of this guide.[13] Regular cleaning and adherence to best practices for handling samples and reagents are the best preventative measures.[5][14]
Troubleshooting Guides
Issue 1: High Background Signal
Q: My this compound device is showing an unusually high background signal. What are the possible causes and how can I resolve this?
A: High background signal can obscure the detection of your target signal, leading to inaccurate results. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure proper storage conditions to prevent degradation. |
| Improper Blanking Procedure | Re-run the blanking procedure using the appropriate buffer or matrix as described in the user manual. |
| Well-to-Well Contamination | Be cautious during pipetting to avoid splashing. Use appropriate pipette tips to prevent carryover.[13] |
| Incorrect Gain/Sensitivity Setting | Optimize the gain or sensitivity setting. A setting that is too high can amplify noise.[15][16] |
| Dirty Optics | Follow the cleaning protocol to gently clean the optical components of the device. |
Issue 2: Inconsistent Readings (High CV%)
Q: I am observing high variability and inconsistent readings between replicate wells. What could be causing this?
A: High coefficient of variation (CV%) indicates poor reproducibility. The troubleshooting steps below can help identify and resolve the source of this issue.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure your pipettes are calibrated and used correctly.[4] Inaccurate sample or reagent volumes are a common source of variability. |
| Temperature Fluctuations | Allow plates and reagents to equilibrate to room temperature before starting the assay. Ensure the instrument's temperature control is stable. |
| Bubbles in Wells | Visually inspect the plate for bubbles before reading. Bubbles can interfere with the light path and should be carefully removed.[13] |
| Improper Mixing | Ensure thorough but gentle mixing of reagents and samples in each well. |
| Instrument Malfunction | Run a system performance check using the manufacturer's calibration plate to rule out instrument error. |
Issue 3: Calibration Failure
Q: The this compound device is failing its calibration routine. What steps should I take?
A: A calibration failure indicates that the instrument is not performing within its specified parameters.[3] Follow the logical troubleshooting workflow below.
Caption: this compound Device Calibration Failure Troubleshooting Workflow.
Experimental Protocols
Protocol 1: Monthly Full Calibration
This protocol describes the full calibration procedure to be performed monthly to ensure the accuracy and reliability of the this compound device.
Materials:
-
This compound Calibration Standard Kit (P/N: this compound-CAL-KIT)
-
Lint-free wipes
-
70% Isopropyl Alcohol
Procedure:
-
Power On and Warm-up: Power on the this compound device and allow it to warm up for at least 30 minutes to ensure thermal stability.
-
Clean the Instrument: Gently wipe the exterior surfaces and the sample stage with a lint-free wipe lightly dampened with 70% isopropyl alcohol.[14]
-
Initiate Calibration Sequence: From the main menu, navigate to Maintenance > Calibration > Full Calibration.
-
Zero Calibration: The instrument will prompt for a "dark reading" with the sample holder empty. Ensure the lid is closed. This step corrects for zero error.[12]
-
Span Calibration: The instrument will prompt you to insert the series of calibration standards from the kit.
-
Carefully handle the standards by the edges to avoid fingerprints on the optical surfaces.
-
Insert each standard as prompted by the on-screen instructions. The instrument measures these known standards to adjust its measurement scale.[12]
-
-
Review Calibration Report: Upon completion, the device will generate a calibration report.
-
Verify that all parameters are within the acceptable ranges specified in the table below.
-
If any parameter fails, repeat the calibration. If it fails a second time, contact technical support.[2]
-
-
Record Keeping: Save and print the calibration report for your records. Proper documentation is crucial for quality assurance.[7]
Acceptable Calibration Ranges:
| Parameter | Specification | Acceptable Range |
| Zero Offset | < 0.005 AU | -0.005 to 0.005 AU |
| Photometric Accuracy @ 450nm | Standard A (0.5 AU) | 0.495 - 0.505 AU |
| Photometric Accuracy @ 620nm | Standard B (1.0 AU) | 0.990 - 1.010 AU |
| Precision (CV%) | 10 readings of Standard A | < 0.5% |
Protocol 2: Routine Maintenance and Cleaning
Regular maintenance is critical for the longevity and performance of your this compound device.[3][4]
Daily Maintenance:
-
Visual Inspection: Before each use, visually inspect the sample stage and surrounding area for any debris or spills.[5]
-
Exterior Cleaning: Wipe down the exterior of the instrument with a soft, dry cloth.
Weekly Maintenance:
-
Thorough Cleaning: Clean the exterior surfaces and sample stage with a lint-free cloth lightly dampened with 70% isopropyl alcohol.[14]
-
Data Backup: If your this compound device is connected to a computer, perform a backup of your experimental data and methods.[14]
As-Needed Maintenance:
-
Spill Cleanup: Immediately clean any spills to prevent damage to sensitive components.[5]
-
Optical Path Cleaning: If you notice a significant increase in background noise or a decrease in signal intensity, the optical path may need cleaning. Refer to the instrument's user manual for detailed instructions on accessing and cleaning the optical components.
Signaling Pathway and Workflow Diagrams
Caption: General Experimental Workflow for the this compound Device.
References
- 1. benchchem.com [benchchem.com]
- 2. butterfliesnow.com [butterfliesnow.com]
- 3. go.zageno.com [go.zageno.com]
- 4. How to Calibrate Lab Equipment: A Practical Guide With Steps - Surplus Solutions [connect.ssllc.com]
- 5. 3 Daily Maintenance Tips to Keep Your Lab Automation Equipment Running Smoothly — DCM BioServices - Laboratory Automation Repair, Service, and Preventive Maintenance [dcmbioservices.com]
- 6. xrite.com [xrite.com]
- 7. calira.co [calira.co]
- 8. mt.com [mt.com]
- 9. labproinc.com [labproinc.com]
- 10. Spectrophotometer Best Practices | HunterLab | HunterLab [hunterlab.com]
- 11. kalstein.pk [kalstein.pk]
- 12. ifm.flagshipinc.com [ifm.flagshipinc.com]
- 13. Successfully Maintaining Automated Liquid Handlers | Lab Manager [labmanager.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
ESO QC1 Data Correction Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct common errors in ESO Quality Control 1 (QC1) data.
Frequently Asked Questions (FAQs)
Q1: What is the difference between ESO QC0 and this compound data?
A: QC0 and this compound are two distinct levels of quality control for data from ESO telescopes. QC0 is a real-time assessment of science observations performed at the telescope to ensure compliance with user-defined constraints and to evaluate the quality of the scientific signal.[1] In contrast, this compound focuses on monitoring the instrument's performance and health over time through the processing of calibration data.[1][2] this compound parameters are numerical values derived from pipeline-processed calibration frames, which are then trended and compared against predefined thresholds to detect anomalies.[2][3]
Q2: Where can I find the this compound parameters for my data?
A: this compound parameters are stored in the FITS headers of the pipeline-processed master calibration files.[3] They are also extracted and archived in the this compound database, which can be accessed for detailed studies and trend analysis.[2][4] The ESO Health Check monitor provides a graphical interface to visualize the trending of the most critical this compound parameters.[5][6]
Q3: What is the ESO Health Check monitor and how do I interpret it?
A: The Health Check monitor is a web-based tool that displays trending plots of key this compound parameters for each VLT instrument.[5][6] It provides a quick visual assessment of an instrument's health and the quality of calibration data.[5] The monitor uses a color-coded scoring system: green indicates that the parameters are within the expected thresholds, while red signals a potential problem.[5] By following the red scores, you can navigate to detailed plots showing the QC data points that are causing the alert.[7]
Q4: What are ESO pipelines and how do they relate to this compound data?
A: ESO pipelines are a set of software recipes designed to process raw data from VLT instruments into scientifically useful formats.[1][8] These pipelines are used to create the master calibration files from which this compound parameters are derived.[3] They perform essential data reduction tasks such as bias subtraction, flat-fielding, wavelength calibration, and removal of instrumental signatures.[8] Researchers can also use these pipelines to process their own science data.[1]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter in your ESO this compound data.
Issue 1: Presence of Fringing in FORS1/FORS2 Imaging Data
Symptoms: You observe a wave-like or circular pattern of alternating brighter and fainter regions in your images, particularly in the redder filters (e.g., z_GUNN). This pattern is not present in screen or twilight flats but appears in night-time science images.
Cause: Fringing is caused by multiple internal reflections within the CCD, especially with strong monochromatic sky emission lines in the red part of the spectrum.
Solution: The standard procedure to correct for fringing is to use a dithering observation technique and create a "superflat" or "nightflat" from your science frames.
Experimental Protocol: Fringing Correction using Dithering
-
Observation:
-
Acquire a series of at least five science exposures of your target field.
-
Between each exposure, apply a small telescope offset (dithering). The offset should be large enough to ensure that a given pixel on the detector does not see the same part of the sky in every frame, but small enough that your object of interest remains within the field of view in all exposures.
-
-
Data Reduction:
-
Bias Subtraction and Flat-Fielding: Perform standard bias subtraction and flat-fielding on each of your dithered science frames.
-
Object Masking: Create a mask for each frame to exclude any astronomical sources (stars, galaxies, etc.).
-
Superflat Creation: Combine the masked, dithered frames using a median or a clipped-mean algorithm. This will remove the astronomical objects and leave only the fringe pattern. The resulting image is your "superflat".
-
Fringe Correction: Divide each of your original, flat-fielded science frames by the "superflat". This will remove the fringe pattern from your individual exposures.
-
Final Image Co-addition: Align and co-add the fringe-corrected science frames to create your final, deep image.
-
Logical Workflow for Fringing Correction
References
- 1. eso.org [eso.org]
- 2. Quality Control and Data Processing:: QC at ESO [eso.org]
- 3. ESO - this compound Performance Monitoring [eso.org]
- 4. This compound database project: technical guide [eso.org]
- 5. Quality Control: Daily health check monitor [eso.org]
- 6. Health Check Monitor: Users Guide [eso.org]
- 7. Health Check monitor: help [eso.org]
- 8. stel.asu.cas.cz [stel.asu.cas.cz]
Navigating Variability: A Technical Support Guide for the MSK-QC1-1 Standard
For researchers and scientists in the dynamic fields of metabolomics and drug development, achieving reproducible and reliable data is paramount. The MSK-QC1-1 standard is a critical tool for monitoring the performance of analytical platforms, yet variability can still present a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments using the MSK-QC1-1 standard.
Frequently Asked Questions (FAQs)
Q1: What is the MSK-QC1-1 standard and what is its primary purpose?
The MSK-QC1-1 is a metabolomics quality control (QC) standard mix provided by Cambridge Isotope Laboratories (CIL).[1][2] It comprises five 13C-labeled amino acids.[2] Its primary purpose is to assess the performance and analytical precision of mass spectrometry (MS) based metabolomic methods and platforms.[1][2] It can be used to monitor system suitability, identify performance deficits, and diminish interlaboratory variability.[1]
Q2: How should the MSK-QC1-1 standard be prepared for use?
The MSK-QC1-1 standard is supplied as a lyophilized mixture. To prepare it for use, it should be rehydrated in a specific volume of solvent, typically 1 mL, to achieve the concentrations specified in the product documentation.[1] It is crucial to ensure complete dissolution of the lyophilized powder.
Q3: Can I use a different reconstitution volume than the one specified?
Yes, alternate volumes can be used for reconstitution. However, if a different volume is used, the final concentrations of the analytes will need to be adjusted proportionally.[3] The 1 mL reconstitution volume is a guideline to achieve the concentrations provided in the product's technical documentation.[3]
Q4: How often should I inject the MSK-QC1-1 standard in my analytical run?
For effective quality control, the MSK-QC1-1 standard should be injected at regular intervals throughout your analytical batch. A common practice is to inject the QC standard at the beginning of the run to confirm system readiness, at the end of the run to assess signal drift, and periodically between study samples (e.g., every 5-10 injections) to monitor intra-batch performance.
Troubleshooting Guide
Issue 1: High Variability in Peak Intensities of the MSK-QC1-1 Standards Across a Batch
High variability in the peak intensities of the QC standards can obscure true biological changes in your study samples.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Problem: Minor inconsistencies in reconstitution, dilution, or transfer steps can lead to significant variability.
-
Solution: Ensure precise and consistent handling of the standard. Use calibrated pipettes and vortex thoroughly after reconstitution and each dilution step. Prepare a single batch of the QC standard solution for the entire analytical run.
-
-
LC-MS System Instability:
-
Problem: Fluctuations in pump pressure, column temperature, or autosampler injection volume can cause signal intensity to vary.
-
Solution: Before starting the analytical run, perform a system suitability test. Monitor pressure profiles and retention times of the QC standards. If significant drift is observed, pause the run and troubleshoot the LC-MS system.
-
-
Ion Source Instability or Contamination:
-
Problem: A dirty or unstable ion source can lead to erratic ionization and, consequently, variable peak intensities.
-
Solution: Clean the ion source according to the manufacturer's recommendations. Condition the system by injecting a few blank samples followed by the QC standard until a stable signal is achieved.
-
Issue 2: Unexpected Shifts in Retention Times of the MSK-QC1-1 Analytes
Consistent retention times are crucial for accurate peak identification and integration.
Possible Causes and Solutions:
-
Column Equilibration:
-
Problem: Insufficient column equilibration before the start of the run or between injections can lead to retention time shifts.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and that the equilibration time between injections is adequate.
-
-
Changes in Mobile Phase Composition:
-
Problem: Inaccurate mobile phase preparation or evaporation of the organic solvent over a long run can alter the mobile phase composition and affect retention times.
-
Solution: Prepare fresh mobile phases daily. Keep mobile phase reservoirs capped to minimize evaporation.
-
-
Column Degradation:
-
Problem: Over time, the stationary phase of the column can degrade, leading to shifts in retention times.
-
Solution: Monitor column performance by tracking retention time and peak shape of the QC standards. If performance degrades beyond acceptable limits, replace the column.
-
Issue 3: Poor Peak Shapes for the MSK-QC1-1 Analytes
Poor peak shape (e.g., fronting, tailing, or splitting) can compromise the accuracy of peak integration and quantification.
Possible Causes and Solutions:
-
Column Overloading:
-
Problem: Injecting too high a concentration of the standard can lead to peak fronting.
-
Solution: Dilute the MSK-QC1-1 standard to a concentration that is within the linear range of the instrument.
-
-
Column Contamination or Degradation:
-
Problem: Accumulation of contaminants on the column or degradation of the stationary phase can cause peak tailing or splitting.
-
Solution: Use a guard column to protect the analytical column. If peak shape issues persist, wash the column according to the manufacturer's instructions or replace it.
-
-
Inappropriate Mobile Phase pH:
-
Problem: The pH of the mobile phase can affect the ionization state of the amino acids in the standard, leading to poor peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for the analytes and the column chemistry.
-
Quantitative Data
The MSK-QC1-1 standard is a component of the broader Metabolomics QC Kit (MSK-QC-KIT).[1] The table below summarizes the composition of the MSK-QC1-1 standard mix after rehydration in 1 mL of solvent.[1]
| Analyte | Isotopic Label | Concentration (µg/mL) |
| L-Alanine | 13C3, 99% | 4 |
| L-Leucine | 13C6, 99% | 4 |
| L-Phenylalanine | 13C6, 99% | 4 |
| L-Tryptophan | 13C11, 99% | 40 |
| L-Tyrosine | 13C6, 99% | 4 |
Experimental Protocols
Protocol: System Suitability Testing using MSK-QC1-1
-
Preparation of the QC Standard:
-
Allow the MSK-QC1-1 vial to equilibrate to room temperature.
-
Reconstitute the lyophilized powder in 1 mL of an appropriate solvent (e.g., 50:50 methanol:water).
-
Vortex the vial for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial.
-
-
LC-MS System Preparation:
-
Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (solvent only) to ensure there are no carryover or contamination issues.
-
-
System Suitability Injections:
-
Inject the prepared MSK-QC1-1 standard at least three to five times consecutively at the beginning of the analytical run.
-
-
Data Analysis and Acceptance Criteria:
-
Integrate the peaks for all five analytes in the MSK-QC1-1 standard.
-
Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the peak areas and retention times of each analyte across the replicate injections.
-
Acceptance Criteria:
-
Peak Area %RSD: Should typically be less than 15%.
-
Retention Time %RSD: Should typically be less than 2%.
-
-
If the acceptance criteria are met, the system is deemed suitable for running the analytical batch.
-
Visualizations
Caption: Troubleshooting workflow for MSK-QC1-1 variability issues.
Caption: Experimental workflow for utilizing the MSK-QC1-1 standard.
References
Technical Support Center: IRDye® QC-1 Quencher
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the IRDye® QC-1 quencher probe. The content is designed to address specific issues, particularly those related to photostability and performance in FRET-based assays.
Frequently Asked Questions (FAQs)
Q1: What is IRDye® QC-1 and how does it work?
A1: IRDye® QC-1 is a non-fluorescent molecule, also known as a "dark quencher," with a broad absorption spectrum in the visible and near-infrared range (~500-800 nm).[1][2][3] It functions as an acceptor molecule in Fluorescence Resonance Energy Transfer (FRET). In a FRET pair, a donor fluorophore, upon excitation, can transfer its energy to the nearby IRDye® QC-1 quencher without the emission of light.[1] This energy transfer results in the quenching of the donor's fluorescence. The efficiency of this quenching is highly dependent on the distance between the donor and the IRDye® QC-1 quencher.
Q2: What is "photobleaching" in the context of the non-fluorescent IRDye® QC-1 quencher?
A2: Since IRDye® QC-1 is non-fluorescent, "photobleaching" does not refer to a loss of its own emission. Instead, issues related to photostability in experiments using IRDye® QC-1 typically manifest in two ways:
-
Photobleaching of the Donor Fluorophore: The fluorescent donor molecule in the FRET pair is susceptible to photobleaching, which is the irreversible destruction of its fluorescent properties due to light exposure.[4] This leads to a loss of the overall signal.
-
Photodegradation of the Quencher: IRDye® QC-1 itself can be chemically altered or damaged by high-intensity light. This photodegradation can lead to a loss of its ability to accept energy from the donor, resulting in a decrease in quenching efficiency and an unintended increase in the donor's fluorescence.
Q3: My signal is decreasing over time. Is the IRDye® QC-1 probe photobleaching?
A3: A decreasing signal over time is most likely due to the photobleaching of your donor fluorophore , not the IRDye® QC-1 quencher. The constant excitation of the donor molecule can lead to its eventual photodestruction, causing a drop in the fluorescent signal.
Q4: My signal is increasing over time, and I'm not expecting it to. Is this an issue with the IRDye® QC-1?
A4: An unexpected increase in signal (i.e., an increase in donor fluorescence) suggests a loss of quenching efficiency. This could be due to the photodegradation of the IRDye® QC-1 quencher. High-intensity illumination can damage the quencher, reducing its ability to accept energy from the donor. Another possibility is the cleavage of the linker connecting the donor and quencher, physically separating them and thus disrupting FRET.
Q5: Which donor fluorophores are compatible with IRDye® QC-1?
A5: IRDye® QC-1 has a very broad quenching range, making it compatible with a wide variety of donor fluorophores emitting in the visible to near-infrared spectrum. The key to efficient FRET is a good spectral overlap between the emission spectrum of the donor and the absorption spectrum of the IRDye® QC-1.[1][5]
Troubleshooting Guides
Issue 1: Rapid Signal Loss (Donor Photobleaching)
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Reduce the power of the light source (e.g., laser, lamp) to the minimum level required for adequate signal detection. |
| Prolonged Exposure Time | Decrease the image acquisition time or the duration of continuous illumination. For time-lapse experiments, increase the interval between acquisitions. |
| Inappropriate Imaging Buffer | Use an imaging buffer containing an oxygen scavenger system or a commercial antifade mounting medium. These reagents help to reduce the rate of photobleaching.[6] |
| Suboptimal Filter Sets | Ensure that your microscope's filter sets are optimized for your specific donor fluorophore to maximize signal collection and minimize the required excitation light. |
Issue 2: Unexpected Signal Increase (Loss of Quenching)
| Potential Cause | Recommended Solution |
| Quencher Photodegradation | Similar to mitigating donor photobleaching, reduce the excitation light intensity and exposure time. Although the quencher is not excited directly, high-intensity light can still cause damage. |
| Probe Integrity Issues (Cleavage) | Perform control experiments to ensure the stability of your probe construct under experimental conditions. This may involve running samples on a gel to check for cleavage. |
| Suboptimal FRET Pair Design | Ensure that the distance between the donor and IRDye® QC-1 is within the Förster radius (the distance at which FRET efficiency is 50%) for efficient quenching. |
Quantitative Data Summary
Table 1: Spectral Properties of IRDye® QC-1
| Property | Value |
| Absorption Maximum (in 1X PBS) | 737 nm[1] |
| Absorption Maximum (in Water) | 788 nm[1] |
| Quenching Range | ~500 - 800 nm[1][2] |
| Extinction Coefficient (in 1X PBS) | 96,000 M-1cm-1[1] |
Table 2: Compatible Donor Fluorophores for IRDye® QC-1 and their Quenching Efficiencies
| Donor Fluorophore | Emission Max (approx.) | Quenching Efficiency with IRDye® QC-1 |
| Fluorescein | 520 nm | >97%[1] |
| Cy3 | 570 nm | >97%[1] |
| Cy5 | 670 nm | >97%[1] |
| IRDye 680RD | 700 nm | >97% |
| IRDye 700DX | 690 nm | >97%[5] |
| IRDye 800CW | 790 nm | >97%[5] |
Experimental Protocols
Protocol 1: Assessing Donor Photobleaching
-
Sample Preparation: Prepare your sample labeled with the donor-IRDye® QC-1 FRET pair as you would for your experiment.
-
Initial Imaging: Acquire an initial image using your standard imaging settings (light intensity, exposure time).
-
Time-Lapse Imaging: Continuously acquire images at fixed intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes) without moving the sample.
-
Data Analysis: Measure the mean fluorescence intensity of the donor in a region of interest (ROI) for each time point. Plot the intensity as a function of time. A continuous decrease in intensity is indicative of donor photobleaching.
Protocol 2: Assessing Quencher Photodegradation (Acceptor Photobleaching FRET)
This protocol intentionally photobleaches the acceptor (quencher) to measure FRET efficiency, but the principle can be used to assess photodegradation.
-
Sample Preparation: Prepare your sample labeled with the donor-IRDye® QC-1 FRET pair.
-
Pre-Bleach Imaging: Acquire an image of the donor fluorescence using a low-intensity excitation light.
-
Quencher Bleaching: Select a region of interest (ROI) and expose it to high-intensity light at a wavelength that is strongly absorbed by the IRDye® QC-1 (e.g., 740-780 nm), but minimally excites the donor.
-
Post-Bleach Imaging: Acquire another image of the donor fluorescence using the same low-intensity settings as in step 2.
-
Data Analysis: Compare the donor fluorescence intensity in the ROI before and after bleaching the quencher. A significant increase in donor fluorescence confirms that the IRDye® QC-1 was actively quenching and that it can be photodegraded.[7][8][9]
Visualizations
Caption: FRET mechanism with IRDye® QC-1.
Caption: Troubleshooting workflow for QC-1 probe issues.
References
- 1. shop.licorbio.com [shop.licorbio.com]
- 2. selectscience.net [selectscience.net]
- 3. genelink.com [genelink.com]
- 4. IRDye QC-1N Quencher Oligo Modifications from Gene Link [genelink.com]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 8. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching-based quantitative analysis of fluorescence resonance energy transfer inside single living cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Binding of Dansyl-L-glutamine
Welcome to the technical support center for Dansyl-L-glutamine applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments by minimizing off-target binding of this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is Dansyl-L-glutamine and what are its primary applications?
A1: Dansyl-L-glutamine is a fluorescently labeled amino acid derivative. It is widely used in biochemical and biophysical studies as a fluorescent probe. Its primary applications include amino acid analysis, protein sequencing, and characterizing protein-ligand interactions. Notably, it serves as a well-established marker for Sudlow's drug binding Site I on human serum albumin (HSA).[1][2]
Q2: What constitutes "off-target binding" for Dansyl-L-glutamine?
A2: Off-target binding refers to the interaction of Dansyl-L-glutamine with molecules or surfaces other than its intended biological target. This can include non-specific binding to other proteins in a complex biological sample, adherence to plasticware (such as microplates), or interactions with buffer components.[3][4][5] Such binding can lead to high background fluorescence, reduced signal-to-noise ratio, and inaccurate quantification of the intended binding event.
Q3: Why is my background fluorescence high when using Dansyl-L-glutamine?
A3: High background fluorescence can be caused by several factors:
-
Autofluorescence: Some biological samples or buffer components may possess natural fluorescence.
-
Probe Concentration: Using too high a concentration of Dansyl-L-glutamine can lead to increased background signal.
-
Non-specific Binding: The probe may be binding to surfaces of the assay plate or to other proteins in your sample.[3][6]
-
Contaminated Reagents: Impurities in buffers or reagents can be a source of background fluorescence.[3]
Q4: Can the hydrophobicity of the dansyl group contribute to off-target binding?
A4: Yes, the dansyl group has a hydrophobic nature, which can contribute to non-specific binding to hydrophobic surfaces on proteins or microplates.[5][7] This is a common issue with many fluorescent probes, and strategies to mitigate this are discussed in the troubleshooting guide below.
Troubleshooting Guides
Issue 1: High Background Signal
High background fluorescence can obscure the specific signal from your target interaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of Sample/Buffer | Run a control experiment with an unstained sample or buffer alone to quantify the level of autofluorescence. Consider using a different buffer system or specialized plates with low autofluorescence. |
| Excessive Probe Concentration | Titrate the concentration of Dansyl-L-glutamine to find the optimal concentration that provides a robust signal for the specific binding event without excessive background.[3] |
| Non-specific Binding to Microplate | Use black, opaque microplates with non-binding surfaces.[3][8][9] Consider pre-treating the wells with a blocking agent like Bovine Serum Albumin (BSA). |
| Contaminated Reagents | Use high-purity reagents and solvents. Test the fluorescence of individual buffer components to identify any sources of contamination.[3] |
Issue 2: Low Specific Signal
A weak signal can make it difficult to accurately measure the binding interaction.
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | Ensure the Dansyl-L-glutamine concentration is appropriate for the binding affinity (Kd) of the interaction. A concentration at or below the Kd is often a good starting point.[3] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your plate reader are correctly set for Dansyl-L-glutamine (typically around 340 nm for excitation and 560 nm for emission, but can vary depending on the environment). Optimize gain settings.[3][6] |
| Inactive Protein Target | Confirm the activity and correct folding of your target protein. Ensure proper storage and handling. |
Issue 3: Poor Reproducibility
Inconsistent results between wells or experiments can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure consistent mixing in each well. For multi-well plates, consider using a multi-channel pipette.[6] |
| Evaporation | Use plate sealers to minimize evaporation, especially during long incubation times.[6] |
| Temperature Fluctuations | Ensure all assay components are at a stable and consistent temperature. |
Quantitative Data on Binding Interactions
While specific quantitative data for the off-target binding of Dansyl-L-glutamine to various surfaces and proteins is not extensively documented, we can provide data on its well-characterized interaction with its primary target, Human Serum Albumin (HSA), and general considerations for off-target interactions.
Table 1: On-Target Binding of Dansylated Amino Acids to Human Serum Albumin (HSA)
| Dansylated Amino Acid | Primary Binding Site on HSA | Binding Affinity (Ka) Estimate (M⁻¹) |
| Dansyl-L-glutamate | Site I | ~10⁵ - 10⁶ |
| Dansyl-L-asparagine | Site I | ~10⁵ - 10⁶ |
| Dansyl-L-arginine | Site I | ~10⁵ - 10⁶ |
| Dansylglycine | Site II | 8.7 x 10⁴ - 3.48 x 10⁵ |
Note: Binding affinities can vary depending on experimental conditions such as buffer composition, pH, and temperature. The values presented are approximate and collated from various studies for illustrative purposes.[1][10][11]
Table 2: General Parameters for Minimizing Off-Target Binding
| Parameter | Recommended Range/Condition | Rationale |
| Dansyl-L-glutamine Conc. | ≤ Kd of target interaction | Minimizes non-specific binding and background.[3] |
| BSA Concentration (Blocking) | 0.1 - 1 mg/mL | Blocks non-specific binding sites on surfaces.[3] |
| Tween 20 Concentration | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions with plasticware. |
| pH | 7.0 - 8.0 | Maintains protein stability and consistent probe fluorescence. |
Experimental Protocols
Protocol 1: General Assay for Measuring Dansyl-L-glutamine Binding
This protocol provides a basic framework for a fluorescence intensity-based binding assay.
Materials:
-
Dansyl-L-glutamine stock solution (in DMSO or appropriate solvent)
-
Target protein stock solution
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the target protein in the assay buffer.
-
Add a fixed concentration of Dansyl-L-glutamine to each well. The final concentration should be optimized, but a starting point is often in the low micromolar to nanomolar range.
-
Add the serially diluted target protein to the wells. Include control wells with only the probe and buffer (for background) and wells with the probe and a high concentration of a known binder (for positive control).
-
Incubate the plate at a constant temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for Dansyl-L-glutamine.
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence intensity as a function of the target protein concentration to determine the binding affinity.
Protocol 2: Competitive Binding Assay to Characterize Off-Target Interactions
This protocol can be used to assess the binding of Dansyl-L-glutamine to a potential off-target protein.
Materials:
-
Same as Protocol 1
-
Unlabeled L-glutamine or a known binder for the off-target protein
Procedure:
-
Determine a fixed concentration of the potential off-target protein and Dansyl-L-glutamine that gives a stable and measurable fluorescence signal.
-
Prepare serial dilutions of the unlabeled competitor (e.g., L-glutamine).
-
In a microplate, combine the fixed concentrations of the off-target protein and Dansyl-L-glutamine.
-
Add the serially diluted competitor to these wells.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity. A decrease in fluorescence will be observed as the fluorescent probe is displaced by the unlabeled competitor.
-
Plot the fluorescence intensity against the competitor concentration to calculate the IC50, which can then be used to determine the binding affinity (Ki) of Dansyl-L-glutamine for the off-target protein.
Visualizations
Caption: Workflow for a Dansyl-L-glutamine binding assay.
References
- 1. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 8. Non-Binding Assay Microplates | Thermo Fisher Scientific [thermofisher.com]
- 9. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorescent Glutamine Analogs for Cellular Research
For researchers, scientists, and drug development professionals, the study of glutamine metabolism is crucial for understanding cellular bioenergetics, signaling, and tumorigenesis. Fluorescent glutamine analogs are invaluable tools for visualizing and quantifying glutamine uptake and dynamics in living cells. This guide provides a comprehensive comparison of commercially available fluorescently-labeled glutamine analogs and genetically encoded FRET-based biosensors.
This comparison focuses on two primary categories of fluorescent glutamine probes: chemically synthesized fluorescent glutamine analogs, exemplified by FITC-L-Glutamine and NBD-L-Glutamine, and genetically encoded biosensors, represented by FRET-based glutamine sensors. Each approach offers distinct advantages and is suited for different experimental paradigms.
Quantitative Data Comparison
The selection of a fluorescent glutamine analog is often dictated by its photophysical properties, biological activity, and the specific requirements of the experimental setup. The following table summarizes the key quantitative parameters for FITC-L-Glutamine, NBD-L-Glutamine, and a representative FRET-based glutamine sensor.
| Feature | FITC-L-Glutamine | NBD-L-Glutamine | Genetically Encoded FRET Sensor (mTFP1/Venus) |
| Excitation Max (nm) | ~495[1] | ~472[2] | Donor (mTFP1): ~462, Acceptor (Venus): ~515 |
| Emission Max (nm) | ~525 | ~550 | Donor (mTFP1): ~492, Acceptor (Venus): ~528 |
| Quantum Yield (Φ) | ~0.92 (for FITC) | 0.008 (for NBD-NMe2 in water)[3] | Not directly applicable (ratiometric) |
| Photostability | Moderate, prone to photobleaching[4] | Generally more photostable than FITC | Dependent on the constituent fluorescent proteins |
| Specificity | Transported by glutamine transporters (e.g., ASCT2)[5] | Transported by amino acid transporters | Highly specific to glutamine |
| Uptake Kinetics | Transport can be inhibited by glutamine analogs like GPNA[6][7] | Transported into cells, but specific kinetic parameters are not readily available. | Not applicable (measures intracellular concentration) |
| Measurement Principle | Intensity-based measurement of cellular fluorescence | Intensity-based measurement of cellular fluorescence | Ratiometric measurement of FRET efficiency changes upon glutamine binding[8] |
Experimental Protocols
Detailed methodologies are critical for the successful application of fluorescent glutamine analogs. Below are representative protocols for cellular uptake assays using chemically synthesized analogs and for live-cell imaging with genetically encoded biosensors.
Protocol 1: Cellular Uptake Assay using FITC-L-Glutamine
This protocol outlines the steps for quantifying the uptake of FITC-L-Glutamine in cultured cells using fluorescence microscopy.
Materials:
-
FITC-L-Glutamine
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Starvation (Optional): To enhance uptake, cells can be starved of glutamine for a defined period before the assay.
-
Labeling: Remove the culture medium and wash the cells with PBS. Add pre-warmed culture medium containing FITC-L-Glutamine at the desired concentration. Incubate for a specific time (e.g., 15-60 minutes) at 37°C.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to remove extracellular probe.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for FITC and DAPI. Quantify the intracellular fluorescence intensity using image analysis software.
Protocol 2: Live-Cell Imaging of NBD-L-Glutamine Uptake
This protocol describes the real-time visualization of NBD-L-Glutamine uptake in living cells.
Materials:
-
NBD-L-Glutamine
-
Live-cell imaging medium
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish suitable for live-cell imaging and culture overnight.
-
Preparation for Imaging: Replace the culture medium with pre-warmed live-cell imaging medium. Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Image Acquisition: Acquire baseline fluorescence images before adding the probe.
-
Labeling: Add NBD-L-Glutamine to the imaging medium at the final desired concentration.
-
Time-Lapse Imaging: Immediately start acquiring time-lapse images to monitor the dynamic uptake of the probe into the cells.
-
Data Analysis: Analyze the time-lapse series to determine the rate of uptake and the subcellular localization of the probe.
Protocol 3: FRET Imaging of Intracellular Glutamine using Genetically Encoded Sensors
This protocol details the use of genetically encoded FRET-based sensors to measure dynamic changes in intracellular glutamine concentrations.[8][9][10]
Materials:
-
Plasmid DNA encoding the FRET-based glutamine sensor
-
Transfection reagent
-
Live-cell imaging medium
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor)
Procedure:
-
Transfection: Transfect the cells with the plasmid DNA encoding the glutamine sensor using a suitable transfection reagent. Allow 24-48 hours for sensor expression.
-
Preparation for Imaging: Replace the culture medium with pre-warmed live-cell imaging medium and place the cells on the microscope stage.
-
Image Acquisition: Acquire images in both the donor and acceptor channels. It is also recommended to acquire a FRET channel image (donor excitation, acceptor emission).
-
Stimulation: To observe dynamic changes, cells can be stimulated with compounds that are expected to alter intracellular glutamine levels (e.g., glutamine itself, transporter inhibitors).
-
Time-Lapse FRET Imaging: Acquire time-lapse images in the donor, acceptor, and FRET channels to monitor the ratiometric change in FRET efficiency over time.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence intensity for each time point. Changes in this ratio reflect changes in intracellular glutamine concentration.
Visualization of Signaling Pathways and Workflows
To further aid in the conceptual understanding of the application of these fluorescent analogs, the following diagrams, generated using the DOT language, illustrate a key metabolic pathway involving glutamine and a typical experimental workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Flux Imaging Using Genetically Encoded Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Glutamine Flux Imaging Using Genetically Encoded Sensors [jove.com]
- 10. youtube.com [youtube.com]
Validating Enzyme Inhibition: A Comparative Guide to Dansyl-L-glutamine and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition is a critical step in the discovery and development of novel therapeutics. This guide provides a comprehensive comparison of Dansyl-L-glutamine, a fluorescent probe, with other common methods for validating enzyme inhibition, supported by experimental data and detailed protocols.
Dansyl-L-glutamine is a fluorescently labeled amino acid analog that can serve as a substrate for various enzymes, particularly those involved in glutamine metabolism such as glutaminase (GLS) and glutamine synthetase (GS), as well as transglutaminases. Its utility in enzyme inhibition assays stems from the environmentally sensitive fluorescence of the dansyl group. Changes in the local environment of the dansyl moiety upon enzymatic activity or inhibition can lead to detectable changes in fluorescence intensity or polarization, providing a sensitive method for monitoring enzyme kinetics.
Comparison of Enzyme Inhibition Validation Methods
The selection of an appropriate assay for validating enzyme inhibition depends on several factors, including the enzyme of interest, the availability of suitable substrates, required sensitivity, and throughput. Below is a comparison of Dansyl-L-glutamine-based assays with alternative fluorescent and non-fluorescent methods.
| Assay Method | Principle | Pros | Cons | Typical Analytes |
| Dansyl-L-glutamine Assay | A fluorescently labeled substrate analog. Enzyme activity is monitored by changes in fluorescence intensity or polarization. | High sensitivity; Real-time, continuous monitoring; Suitable for high-throughput screening (HTS). | Potential for interference from fluorescent compounds; The bulky dansyl group may affect enzyme kinetics; Requires a fluorescent plate reader. | Glutaminase, Glutamine Synthetase, Transglutaminases |
| Alternative Fluorescent Probes (e.g., NBD-F, Fluorescamine) | Similar to Dansyl-L-glutamine, these probes react with primary amines or are incorporated into substrates to produce a fluorescent signal.[1] | High sensitivity; Can offer different excitation/emission spectra to avoid interference.[1] | Similar to Dansyl-L-glutamine, potential for steric hindrance and compound interference. | Various proteases and transferases |
| Colorimetric Assays | Enzyme activity leads to a colored product that is quantified by absorbance. | Simple and inexpensive; Does not require a specialized fluorescence reader. | Lower sensitivity compared to fluorescent assays; Can be prone to interference from colored compounds. | Glutamine Synthetase[2] |
| Coupled Enzyme Assays | The product of the primary enzyme reaction is a substrate for a second enzyme, which generates a detectable signal (e.g., NADH). | Versatile and can be adapted for enzymes that do not have a direct fluorescent or colorimetric substrate. | More complex to set up; Potential for inhibition of the coupling enzyme(s). | Glutaminase, Glutamine Synthetase[3] |
| Radioactive Assays | Uses a radiolabeled substrate (e.g., [3H]glutamate). Enzyme activity is measured by the incorporation of radioactivity into the product. | High sensitivity and specificity; Considered a gold standard for many enzymes. | Requires handling of radioactive materials and specialized equipment; Generates radioactive waste; Discontinuous assay format. | Glutamine Synthetase[4] |
| Bioluminescent Assays | Enzyme activity is coupled to a luciferase-based reaction that produces light. | Extremely high sensitivity; Low background signal. | Can be more expensive than other methods; Potential for interference with luciferase. | Glutaminase, Glutamate[5][6] |
Quantitative Comparison of Inhibitors
| Enzyme | Inhibitor | Assay Type | Reported IC50 / Ki |
| Transglutaminase | Cystamine | Fluorescent (Dansyl-cadaverine) | Competitive Inhibition demonstrated[12][13] |
| Glutaminase (GLS1) | CB-839 | Coupled Enzyme Assay | ~10-50 nM[14] |
| Glutaminase (GLS1) | BPTES | Coupled Enzyme Assay | ~20-50 nM |
| Glutamine Synthetase | L-Methionine-sulfoximine (MSO) | Radioactive Assay | Inhibition demonstrated[4] |
| Glutamine Synthetase | Acivicin, Azaserine | Cell Viability (MTT) Assay | Potent inhibition at low µM concentrations[15] |
Experimental Protocols
Validating Transglutaminase Inhibition using a Dansyl-based Fluorescent Assay
This protocol is adapted from a method using Dansyl-cadaverine and can be modified for Dansyl-L-glutamine, which would act as a glutamine-donor substrate.[12][13]
Materials:
-
Purified transglutaminase (e.g., guinea pig liver TGase)
-
Dansyl-L-glutamine
-
Amine-donor substrate (e.g., N,N-dimethylcasein)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM CaCl₂, 5 mM DTT
-
Inhibitor stock solutions
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~535 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, N,N-dimethylcasein, and Dansyl-L-glutamine in each well of the microplate.
-
Add varying concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the transglutaminase enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Validating Glutamine Synthetase Inhibition using a Non-Radioactive Coupled Enzyme Assay
This protocol is based on a well-established spectrophotometric method.[3]
Materials:
-
Purified glutamine synthetase
-
L-glutamate, ATP, Ammonium Chloride (NH₄Cl)
-
Phosphoenolpyruvate (PEP), NADH
-
Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Assay Buffer: 100 mM Imidazole-HCl, pH 7.1, 50 mM MgCl₂, 20 mM KCl
-
Inhibitor stock solutions
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in each well containing assay buffer, L-glutamate, ATP, NH₄Cl, PEP, and NADH.
-
Add the coupling enzymes, PK and LDH, to the mixture.
-
Add varying concentrations of the test inhibitor. Include positive and negative controls.
-
Equilibrate the plate to 37°C.
-
Initiate the reaction by adding glutamine synthetase.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value.
Visualizing a Key Signaling Pathway
The following diagram illustrates a simplified glutamine metabolism pathway, highlighting the central role of glutaminase (GLS) and glutamine synthetase (GS), which are key targets for enzyme inhibition studies.
Caption: Simplified glutamine metabolism pathway.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a general workflow for screening and validating enzyme inhibitors using a fluorescence-based assay with a probe like Dansyl-L-glutamine.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine/Glutamate-Glo Assay [promega.com]
- 6. promega.com [promega.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition | eLife [elifesciences.org]
- 15. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity Against Q-Region Determinants: A Focus on Qc-1 and Qa-1b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity targeting Q-region controlled determinants, with a specific focus on the historically significant Qc-1 and the extensively studied Qa-1b molecule. This document is intended to be a resource for researchers in immunology and drug development, offering objective comparisons of performance and supporting experimental data where available.
Introduction to Q-Region Determinants
The Q-region of the murine major histocompatibility complex (MHC) encodes a family of non-classical class I molecules that play crucial roles in immune regulation. While structurally similar to classical MHC class I molecules, Q-region proteins exhibit limited polymorphism and distinct functions in both the innate and adaptive immune systems. This guide will delve into two such determinants: Qc-1, a determinant identified on B lymphocytes, and Qa-1b, the murine homolog of the human leukocyte antigen E (HLA-E), which is pivotal in regulating natural killer (NK) cell and T-cell responses.
Qc-1: A Novel Determinant with Historical Significance
Qa-1b: A Well-Characterized Immunomodulatory Molecule
In contrast, Qa-1b is a well-characterized non-classical MHC class Ib molecule that presents a restricted set of peptides, most notably the Qdm peptide derived from the leader sequence of classical MHC class I molecules.[2][3] Qa-1b is recognized by both T-cell receptors (TCRs) and the CD94/NKG2 family of receptors on NK cells, thereby playing a dual role in immune surveillance.[4][5] The extensive research on Qa-1b has led to the development and characterization of numerous antibodies, making it a valuable subject for a comparative guide.
Quantitative Data on Antibody and T-Cell Receptor Interactions
The following tables summarize the available quantitative data on the cross-reactivity and binding affinity of antibodies and T-cell receptors targeting Q-region determinants. Due to the limited recent data on Qc-1, the focus is primarily on Qa-1b.
Table 1: Cross-Reactivity of T-Cell Recognition
| T-Cell Specificity | Primary Target | Cross-Reactive Target(s) | Experimental System | Reference |
| Qc-1 specific CTL | Qc-1 determinant | Kk region controlled class I product | Cytotoxicity Assay | [1] |
| Qa-1b restricted T-cells | Qa-1b | Classical MHC-I molecules (Kb and Db) | In vitro stimulation assay | [6] |
| Qa-1b restricted T-cells | Qa-1b | Other MHC class I molecules for positive selection | In vivo mouse models | [7] |
Table 2: Binding Affinity of Qa-1b Ligands and Antibodies
| Molecule | Ligand/Antibody | Binding Affinity (Kd) | Method | Reference |
| Qa-1b | Qdm peptide | 0.2 - 1.1 x 10⁻¹⁰ M | Direct binding assay with radiolabeled peptide | [8] |
| EXX-1 hFc (TCRL Ab) | Qa-1b/Qdm complex | Not specified | Bio-Layer Interferometry | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are protocols for a Cytotoxicity Assay, relevant to the initial characterization of Qc-1, and a Peptide Binding Assay, a standard method for characterizing Qa-1b interactions.
Cytotoxic T Lymphocyte (CTL) Assay
This protocol is a generalized procedure for assessing the ability of CTLs to lyse target cells expressing a specific determinant, such as Qc-1.
-
Effector Cell Preparation:
-
Isolate CTLs from immunized mice or from in vitro cultures.
-
Wash the CTLs and resuspend them in a suitable assay medium at a known concentration.
-
-
Target Cell Preparation:
-
Culture target cells that express the determinant of interest (e.g., B lymphocytes for Qc-1).
-
Label the target cells with a release agent, such as ⁵¹Cr (sodium chromate), for a specified period.
-
Wash the labeled target cells thoroughly to remove excess unincorporated label.
-
Resuspend the target cells at a known concentration.
-
-
Cytotoxicity Assay:
-
Co-culture the effector CTLs and labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysing agent like detergent).
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.
-
-
Data Analysis:
-
After incubation, centrifuge the plate and collect the supernatant from each well.
-
Measure the amount of label released into the supernatant using a gamma counter (for ⁵¹Cr).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Qa-1b Peptide Binding Assay
This protocol describes a competition-based ELISA to measure the binding of peptides to recombinant Qa-1b.[2]
-
Plate Coating:
-
Coat a 96-well plate with an anti-human β2m antibody overnight at 4°C.
-
Wash the plate with a suitable washing buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Binding Reaction:
-
In a separate tube, incubate refolded recombinant Qa-1b-Qdm-β2m complexes with a biotinylated reporter peptide (e.g., biotin-Qdm4C) and a range of concentrations of the unlabeled competitor peptide.
-
The incubation is typically performed overnight at room temperature in a buffer containing a non-ionic detergent and protease inhibitors.
-
-
Capture and Detection:
-
Neutralize the pH of the binding reaction samples and transfer them to the coated and blocked 96-well plate.
-
Incubate for 1-2 hours at room temperature to allow the capture of the Qa-1b complexes by the antibody.
-
Wash the plate to remove unbound complexes.
-
Add europium-labeled streptavidin and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
-
Signal Measurement and Analysis:
-
Add an enhancement solution and measure the time-resolved fluorescence at 615 nm.
-
Calculate the concentration of unlabeled peptide required to displace 50% of the biotinylated peptide binding (IC50).
-
Mandatory Visualizations
Signaling Pathway of Qa-1b in Immune Regulation
The following diagram illustrates the central role of Qa-1b in modulating the activity of NK cells and CD8+ T cells.
Caption: Qa-1b presents the Qdm peptide to inhibitory CD94/NKG2A receptors on NK cells and to TCRs on CD8+ T cells.
Experimental Workflow for CTL Cytotoxicity Assay
This diagram outlines the key steps involved in performing a Chromium-51 release assay to measure CTL activity.
Caption: Workflow of a standard ⁵¹Cr-release assay for measuring cytotoxic T lymphocyte (CTL) activity.
Conclusion
The study of Q-region controlled determinants reveals a fascinating aspect of immune regulation. While the initial discovery of Qc-1 highlighted the potential for unique, B-cell-specific immune recognition, the field has since focused more extensively on the multifaceted role of Qa-1b. The wealth of data on Qa-1b, including the development of specific antibodies and detailed functional assays, provides a robust platform for further research into its immunomodulatory functions and its potential as a therapeutic target. For researchers investigating novel immune checkpoints and regulatory pathways, the principles and methodologies established for Qa-1b can serve as a valuable guide for exploring other, less characterized members of the Q-region family, potentially leading to a renewed interest in determinants like Qc-1.
References
- 1. Qc-1, a novel Q-region-controlled CTL determinant expressed on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. rupress.org [rupress.org]
- 4. The nonpolymorphic MHC Qa-1b mediates CD8+ T cell surveillance of antigen-processing defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. The promiscuous development of an unconventional Qa1b-restricted T cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cells Engaging the Conserved MHC Class Ib Molecule Qa-1b with TAP-Independent Peptides Are Semi-Invariant Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating Astronomical Data: ESO QC1 Parameters and Alternatives
In the realm of astronomical research, ensuring the integrity and quality of observational data is paramount. Telescopes and their complex instruments are dynamic systems, subject to performance variations. To this end, observatories employ rigorous quality control (QC) procedures to monitor instrument health and validate the data they produce. The European Southern Observatory (ESO) has a well-defined system centered around its Quality Control 1 (QC1) parameters. This guide provides a comprehensive comparison of the ESO this compound methodology with the data quality assessment practices at other leading observatories, offering researchers and scientists a detailed understanding of these crucial processes.
The Role of ESO this compound Parameters in Data Validation
ESO's this compound is a system for measuring and monitoring the performance of its telescopes and instruments using parameters derived from pipeline-processed calibration data.[1] These parameters are defined by QC scientists and are automatically measured by pipeline recipes.[1][2] The primary goals of the this compound process are to assess the quality of master calibration files, monitor instrument stability and performance over time, and deliver certified data products for scientific use.[2][3]
The this compound parameters are stored in a central database, which allows for long-term trending analysis and the creation of "Health Check" monitors.[1][4] This historical record is invaluable for identifying instrument degradation, scheduling maintenance, and understanding the behavior of the instruments in detail.
Comparative Overview of Data Quality Assessment at Major Observatories
While the overarching goal of data quality assurance is universal, the implementation and terminology can differ between observatories. This section compares the QC processes at ESO with those at Gemini Observatory, W. M. Keck Observatory, and the Subaru Telescope.
| Feature | European Southern Observatory (ESO) | Gemini Observatory | W. M. Keck Observatory | Subaru Telescope |
| Primary QC Framework | QC0 (real-time) & this compound (pipeline-based) | Data Quality Assessment (DQA) - Real-time and Off-line | Performance Metrics & Image Quality Analysis | Data Quality Assessment System (NAQATA) |
| Key Imaging Parameters | Seeing, Image Quality, Photometric Zeropoints, Sky Brightness, Bias Level, Read Noise, Gain, Dark Current.[5] | Image Quality, Cloud Cover, Water Vapor, Sky Background (PI-defined).[3][6] | Image FWHM, Strehl Ratio, Pointing Accuracy, Acquisition Times.[7][8] | Seeing Size & Elongation, Photometric Zero Point, Bias Level, Sky Background, Gain, Readout Noise. |
| Key Spectroscopic Parameters | Wavelength Calibration (Resolution, Dispersion), Spectral Format, Line Positions.[2][9] | Primarily focused on meeting PI-defined observing conditions. | Redshift Quality Flags.[10] | Not explicitly detailed in general documentation. |
| Automation Level | Highly automated via data processing pipelines.[4] | Quality Assessment Pipeline (QAP) for automated reduction and analysis.[3] | Standard data reduction pipelines and analysis software. | Automated system for FITS checks and data quality evaluation. |
| Data Accessibility | This compound parameters are accessible through a database for trending studies.[1] | Quality assessment results determine if data is passed to the PI or repeated.[3] | Performance metrics are periodically published.[7][8] | Data quality information is used for archive search constraints.[11] |
Experimental Protocols for Key Quality Control Parameters
The measurement of QC parameters is a standardized "experiment" performed on calibration data. Below are the generalized methodologies for determining some of the most critical parameters.
Imaging Data QC Protocols
-
Bias Level and Read Noise:
-
Objective: To measure the baseline electronic signal and random noise of the detector.
-
Methodology: A series of zero-second exposures (bias frames) are taken with the shutter closed. The master bias frame is created by averaging these individual frames. The mean signal level of the master bias is the bias level. The read noise is the standard deviation of the signal in a single bias frame.
-
-
Dark Current:
-
Objective: To quantify the thermally generated electrons in the detector.
-
Methodology: A series of long exposures are taken with the shutter closed (dark frames). After subtracting the master bias, the dark current is measured as the average signal level per unit of time.
-
-
Gain and Linearity:
-
Objective: To determine the conversion factor between electrons and Analog-to-Digital Units (ADU) and the detector's linear response range.
-
Methodology: A series of flat-field exposures are taken with increasing exposure times. The gain is calculated from the relationship between the mean signal and the variance in these frames. Linearity is assessed by plotting the mean signal against exposure time.
-
-
Seeing and Image Quality:
-
Objective: To measure the atmospheric seeing and the overall image quality delivered by the telescope and instrument.
-
Methodology: Images of standard stars are analyzed to measure the Full Width at Half Maximum (FWHM) of the stellar profiles. This provides a direct measurement of the seeing. Other parameters like image elongation can also be quantified.
-
Spectroscopic Data QC Protocols
-
Wavelength Calibration:
-
Objective: To establish the relationship between pixel position on the detector and the wavelength of the incoming light.
-
Methodology: Spectra of calibration lamps with known emission lines (e.g., arc lamps) are taken. The positions of these lines on the detector are identified and fitted with a polynomial function to create a dispersion solution. The residuals of this fit indicate the accuracy of the wavelength calibration.
-
-
Spectral Resolution:
-
Objective: To measure the instrument's ability to distinguish between closely spaced spectral features.
-
Methodology: The widths of unresolved emission lines in the arc lamp spectra are measured. The resolution is then calculated as R = λ / Δλ, where λ is the wavelength and Δλ is the measured width of the line.
-
Workflow and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of data validation processes.
Conclusion
The validation of astronomical data is a multi-faceted process that is critical for ensuring the scientific reliability of observations. ESO's this compound parameter system provides a robust, automated, and transparent framework for monitoring instrument health and data quality. While other major observatories like Gemini, Keck, and Subaru may use different terminologies and have slightly varied approaches, the fundamental principles of data quality assessment are shared. They all rely on the systematic measurement of key performance indicators from calibration and science data to provide astronomers with data products of known and verifiable quality. Understanding these processes is essential for researchers to properly interpret their data and push the boundaries of astronomical knowledge.
References
- 1. This compound database project:purpose [eso.org]
- 2. Proposal for a this compound database [eso.org]
- 3. Data Quality Assessment Process | Gemini Observatory [gemini.edu]
- 4. ESO - this compound Performance Monitoring [eso.org]
- 5. FORS1 Quality Control Parameters and Trending [eso.org]
- 6. Data Quality Assessment [www2.gemini.edu]
- 7. Image Quality [www2.keck.hawaii.edu]
- 8. eaobservatory.org [eaobservatory.org]
- 9. XSHOOTER Quality Control and Data Processing:: Optical and spectroscopic distortion [eso.org]
- 10. KOA - KOA Data Access Service - Contributed Datasets: Overview [koa.ipac.caltech.edu]
- 11. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Metabolomics QC Standards: MSK-QC1-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible metabolomics data, the use of quality control (QC) standards is paramount. These standards are essential for monitoring instrument performance, assessing method variability, and ensuring data quality across different laboratories and over extended periods. This guide provides a comprehensive comparison of the MSK-QC1-1 standard from Cambridge Isotope Laboratories (CIL) with a widely recognized alternative, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950.
Overview of Compared QC Standards
MSK-QC1-1 Metabolomics QC Standard Mix 1: This is a commercially available, simple, and well-defined QC standard. It consists of a mixture of five 13C-labeled amino acids.[1] Its primary purpose is to provide a straightforward tool for performance evaluation of mass spectrometry (MS) based metabolomic methods and analytical platforms.[1] Being a synthetic mixture of stable isotope-labeled compounds, it offers high purity and a known, consistent composition.[1]
NIST SRM 1950 Metabolites in Frozen Human Plasma: This is a reference material developed to support metabolomics research by providing a complex biological matrix with extensively characterized metabolite concentrations.[2][3] It is a pool of human plasma collected from 100 healthy adult donors.[2] SRM 1950 is intended for use in validating methods for determining metabolites in human plasma and similar matrices, for comparing different measurement technologies, and for quality assurance of in-house reference materials.[3] It has certified and reference values for a wide range of metabolites.[3][4][5]
Data Presentation: A Comparative Analysis
The following tables summarize the key features and composition of MSK-QC1-1 and NIST SRM 1950 to facilitate a clear comparison.
Table 1: General Characteristics of QC Standards
| Feature | MSK-QC1-1 | NIST SRM 1950 |
| Type | Synthetic Mixture | Pooled Biological Matrix |
| Composition | 5 13C-labeled amino acids | Human Plasma Metabolites |
| Complexity | Low | High |
| Traceability | To manufacturer's specifications | To the International System of Units (SI) for certified values[3] |
| Primary Use | System performance monitoring, method validation | Method validation, inter-laboratory comparison, accuracy assessment |
| Matrix | Provided as a neat mixture | Frozen Human Plasma |
Table 2: Composition of MSK-QC1-1 Standard
The MSK-QC1-1 is a component of the broader MSK-QC-KIT. The following table details the composition of the full kit for context, with the MSK-QC1-1 components highlighted.[6]
| Compound | Isotopic Labeling | Concentration (µg/mL in reconstituted vial) | Vial |
| L-Alanine | 13C3, 99% | 4 | 1 |
| L-Leucine | 13C6, 99% | 4 | 1 |
| L-Phenylalanine | 13C6, 99% | 4 | 1 |
| L-Tryptophan | 13C11, 99% | 40 | 1 |
| L-Tyrosine | 13C6, 99% | 4 | 1 |
| Caffeine | 13C3, 99% | 4 | 2 |
| D-Glucose | 13C6, 99% | 4 | 2 |
| Sodium benzoate | 13C6, 99% | 4 | 2 |
| Sodium citrate | 13C3, 99% | 4 | 2 |
| Sodium octanoate | 13C8, 99% | 4 | 2 |
| Sodium propionate | 13C3, 99% | 4 | 2 |
| Stearic acid, sodium salt | 13C18, 98% | 0.4 | 2 |
| Succinic acid, disodium salt | 13C4, 99% | 4 | 2 |
| D-Sucrose | 13C6, 98% | 4 | 2 |
Table 3: Selected Certified and Reference Concentrations in NIST SRM 1950
NIST SRM 1950 has a comprehensive list of characterized analytes. The following table presents a small selection of certified and reference values for amino acids to allow for a conceptual comparison with the components of MSK-QC1-1. For a complete list, researchers should refer to the official NIST Certificate of Analysis.[3]
| Analyte | Certified Value (mg/kg) | Uncertainty (mg/kg) |
| Alanine | 30.1 | 0.5 |
| Leucine | 12.0 | 0.2 |
| Phenylalanine | 5.89 | 0.08 |
| Tryptophan | 7.96 | 0.11 |
| Tyrosine | 6.70 | 0.09 |
Experimental Protocols
Detailed methodologies are crucial for the effective use of QC standards and for ensuring the reproducibility of experimental results.
Protocol for Using MSK-QC1-1 Standard
The MSK-QC1-1 standard is designed for ease of use in typical LC-MS based metabolomics workflows.[6]
-
Reconstitution: The lyophilized standard is reconstituted in a specified volume of a suitable solvent (e.g., 1 mL of solvent to achieve the concentrations listed in Table 2).[6]
-
System Suitability Testing: Before running experimental samples, inject the reconstituted MSK-QC1-1 standard to assess the performance of the LC-MS system. Key metrics to monitor include:
-
Peak Shape and Resolution: Ensure sharp, symmetrical peaks for all five amino acids.
-
Retention Time Stability: Verify that the retention times are consistent with previous runs.
-
Signal Intensity: Monitor the signal intensity to check for any loss in sensitivity of the mass spectrometer.
-
-
Intra- and Inter-Batch QC: The MSK-QC1-1 standard should be injected periodically throughout the analytical run (e.g., every 10-12 experimental samples) and at the beginning and end of each batch. This allows for monitoring and correcting for instrument drift over time.
-
Data Analysis: The data from the QC injections are used to assess the stability and performance of the analytical platform. The consistent measurement of the five labeled amino acids provides confidence in the data generated for the unknown biological samples.
Protocol for Using NIST SRM 1950
The use of NIST SRM 1950 requires more extensive sample preparation to mimic the analysis of biological samples.
-
Thawing and Aliquoting: The frozen plasma should be thawed at room temperature.[3] Once thawed, gently mix the vial's contents before taking an aliquot for analysis. To maintain the integrity of the material, it is recommended to create smaller aliquots for single use to avoid repeated freeze-thaw cycles.
-
Sample Preparation: The plasma aliquot should be subjected to the same extraction protocol as the experimental samples. This typically involves protein precipitation with a cold solvent (e.g., methanol, acetonitrile, or a mixture).
-
Analysis: The extracted SRM 1950 sample is then analyzed using the same LC-MS method as the study samples.
-
Data Analysis and Comparison: The measured concentrations of metabolites in SRM 1950 can be compared to the certified and reference values provided by NIST.[3] This comparison allows for:
-
Accuracy Assessment: Determine the accuracy of the analytical method by comparing the measured values to the certified values.
-
Method Validation: Validate the entire analytical workflow, from extraction to data acquisition.
-
Inter-Laboratory Comparison: As a common reference material, SRM 1950 can be used to compare results across different laboratories, instruments, and methods.[2]
-
Mandatory Visualization
The following diagrams illustrate key metabolic pathways relevant to the components of the MSK-QC1-1 standard and the broader context of metabolomics, as well as a typical experimental workflow for using QC standards.
Caption: Experimental workflow for metabolomics analysis incorporating QC standards.
Caption: Simplified overview of amino acid synthesis from central carbon metabolism.
References
- 1. Metabolomics QC Standard Mix 1 - Cambridge Isotope Laboratories, MSK-QC1-1 [isotope.com]
- 2. Development of NIST Reference Materials for Untargeted Metabolomics, Lipidomics and Proteomics | NIST [nist.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Comprehensive, Quantitative Analysis of SRM 1950: the NIST Human Plasma Reference Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. otsuka.co.jp [otsuka.co.jp]
sensitivity comparison of different fluorescent probes
A Comprehensive Guide to the Sensitivity of Fluorescent Probes for Cellular Imaging
For researchers, scientists, and drug development professionals, the accurate detection of intracellular analytes is paramount. Fluorescent probes have emerged as indispensable tools for real-time monitoring of cellular processes. This guide provides an objective comparison of the sensitivity of various fluorescent probes for detecting reactive oxygen species (ROS), calcium ions (Ca2+), and pH, supported by experimental data and detailed protocols.
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. An imbalance in ROS levels can lead to oxidative stress, which is implicated in numerous diseases. The selection of an appropriate fluorescent probe is critical for the accurate assessment of cellular ROS levels.
Data Presentation: Comparison of ROS-Sensitive Fluorescent Probes
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Key Features | Limitations |
| DCFH-DA | General ROS | ~485 | ~530 | Cost-effective, widely used for detecting total ROS.[1][2] | Lacks specificity for particular ROS, can be auto-oxidized.[2] |
| DHR-123 | General ROS | ~500 | ~530 | Cationic dye that localizes in mitochondria. | |
| DHR-6G | General ROS | ~525 | ~550 | Longer-wavelength probe, useful for tissues with autofluorescence. | |
| KillerRed | Generates O₂•⁻, ¹O₂ | 561 | - | Genetically-encoded photosensitizer. | Requires light activation to produce ROS. |
| SuperNova | Generates O₂•⁻, ¹O₂ | 561 | - | Genetically-encoded photosensitizer with higher ROS quantum yield than KillerRed.[3] | Requires light activation to produce ROS. |
Quantitative Comparison of Genetically-Encoded ROS Probes [3]
| Probe | Superoxide Quantum Yield (ΦO₂•⁻) | Singlet Oxygen Quantum Yield (Φ¹O₂) |
| SuperNova | 1.5 x 10⁻³ | 22.0 x 10⁻³ |
| KillerRed | 0.97 x 10⁻³ | 7.6 x 10⁻³ |
| mCherry | 1.2 x 10⁻³ | 5.7 x 10⁻³ |
Experimental Protocol: Intracellular ROS Measurement using DCFH-DA
This protocol describes the detection of total intracellular ROS in adherent cells using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][4][5][6]
Materials:
-
HCT116 colorectal cancer cells
-
24-well plate
-
Dulbecco's Modified Eagle Medium (DMEM)
-
DCFH-DA (10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed 2 × 10⁵ HCT116 cells per well in a 24-well plate and culture overnight at 37°C.
-
Preparation of DCFH-DA Solution: Prepare a fresh working solution of DCFH-DA in pre-warmed DMEM.
-
DCFH-DA Staining:
-
Remove the culture medium and wash the cells once with DMEM.
-
Add 500 μL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution.
-
Wash the cells once with DMEM and twice with 1x PBS.
-
Add 500 μL of 1x PBS to each well.
-
-
Image Acquisition: Immediately acquire fluorescent images using a fluorescence microscope with a GFP filter set (excitation ~485 nm, emission ~530 nm).
Signaling Pathway and Experimental Workflow
Fluorescent Probes for Calcium Ions (Ca2+)
Intracellular calcium ions are versatile second messengers involved in numerous signaling pathways. Fluorescent Ca2+ indicators are essential for studying Ca2+ dynamics in living cells.
Data Presentation: Comparison of Green Fluorescent Ca2+ Indicators
| Indicator | Kd (nM) | Fluorescence Increase (FCa/Ffree) | Excitation (nm) | Emission (nm) | Key Features |
| Fluo-3 | 390 | ~100-fold[7] | 506 | 526 | Lower Ca2+ affinity, suitable for higher Ca2+ concentrations.[7] |
| Fluo-4 | 345 | ~100-fold[7] | 494 | 516 | Brighter than Fluo-3.[7] |
| Fluo-8 | 390 | ~200-fold[7][8] | 494 | 517 | Brighter than Fluo-4, can be loaded at room temperature.[7][8] |
| Cal-520 | 320 | ~100-fold[7] | 494 | 514 | High signal-to-noise ratio, localized in the cytosol.[7][9][10] |
| Calbryte-520 | 1200 | ~300-fold[7][8] | - | - | Largest fluorescence increase, highly sensitive.[7][8] |
Performance Comparison of Fluo-4, Fluo-8, and Cal-520 [9][10]
| Parameter | Fluo-4 | Fluo-8 | Cal-520 |
| Relative Resting Fluorescence (F₀) | Low | High | Low |
| Relative Puff Amplitude (ΔF/F₀) | 0.18 | 0.12 | 0.27 |
| Signal-to-Noise Ratio (SNR) | Moderate | Low | High |
Experimental Protocol: Intracellular Calcium Imaging using Fluo-4 AM
This protocol outlines the procedure for measuring intracellular calcium mobilization using Fluo-4 AM in adherent cells.[11][12][13]
Materials:
-
Adherent cells (e.g., CHO cells)
-
35-mm culture dish
-
Physiological buffer (e.g., HBSS)
-
Fluo-4 AM (1 mM stock in DMSO)
-
PowerLoad™ Concentrate
-
Probenecid (optional)
-
Fluorescence microscope
Procedure:
-
Prepare Fluo-4 AM Loading Solution:
-
Prepare a fresh loading solution containing Fluo-4 AM, PowerLoad™ Concentrate, and physiological buffer. The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Probenecid can be added to prevent dye extrusion.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add 2 mL of the Fluo-4 AM loading solution to the cells.
-
Incubate at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature.
-
-
Wash:
-
Remove the loading solution and wash the cells once with the physiological buffer.
-
-
Imaging:
-
Add 2 mL of the physiological buffer to the cells.
-
Perform live-cell imaging using a fluorescence microscope with a FITC/GFP filter set (excitation ~494 nm, emission ~516 nm).
-
Signaling Pathway and Experimental Workflow
Fluorescent Probes for pH
Intracellular pH is a tightly regulated parameter that influences a wide range of cellular functions. Fluorescent pH indicators are valuable for monitoring pH changes in different cellular compartments.
Data Presentation: Comparison of pH-Sensitive Fluorescent Probes
| Probe | pKa | pH Range | Excitation (nm) | Emission (nm) | Key Features |
| BCECF | ~7.0[14] | 6.0 - 8.0[15] | Ratiometric (490/440) | 535 | Most widely used fluorescent pH sensor, suitable for physiological pH.[15] |
| Coumarin Probe 4e | - | Acidic to Alkaline | - | 441 (acidic) -> 538 (alkaline) | High quantum yield (0.83).[16] |
| Coumarin Probes | 12.2 - 12.5 | Highly Alkaline | - | - | Sensitive in the highly alkaline pH region.[17] |
Experimental Protocol: Intracellular pH Measurement using BCECF-AM
This protocol describes the measurement of intracellular pH (pHi) using the pH-sensitive dye BCECF-AM.[14][15][18][19][20]
Materials:
-
Cells in suspension or adhered to a coverslip
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
BCECF-AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% in DMSO, optional)
-
Nigericin (for calibration)
-
High K+ calibration buffers of known pH
-
Fluorescence spectrophotometer or microscope capable of ratiometric imaging
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 3-5 µM BCECF-AM in HBSS. Pluronic F-127 can be added to aid in dye solubilization.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
For ratiometric measurements, excite the cells at ~490 nm and ~440 nm and measure the emission at ~535 nm.
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.
-
-
In Situ Calibration:
-
At the end of each experiment, perform a two-point in situ calibration.
-
Perfuse the cells with a high K+ buffer containing nigericin (an H+/K+ ionophore) at two different known pH values (e.g., 6.5 and 7.5) to equilibrate the intracellular and extracellular pH.
-
Record the fluorescence ratios at these known pH values to create a calibration curve.
-
Logical Relationship of pH-dependent Fluorescence
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 11. hellobio.com [hellobio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Calcium Imaging in mDA neurons [protocols.io]
- 14. genecopoeia.com [genecopoeia.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labs.pbrc.edu [labs.pbrc.edu]
- 20. Intracellular pH Measurement [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of "Qc1": A Critical Guide for Laboratory Professionals
A crucial step in ensuring laboratory safety and environmental responsibility is the proper disposal of chemical reagents. However, the term "Qc1" is a general identifier used for multiple, chemically distinct products, each demanding a unique disposal protocol. To prevent hazardous incidents and maintain regulatory compliance, it is imperative to identify the specific "this compound" product in use before proceeding with disposal.
This guide outlines the essential safety information and disposal considerations for several common laboratory products labeled "this compound," emphasizing the critical need for precise identification.
The Importance of Specificity
The initial step in the safe disposal of any chemical is accurate identification. Different products marketed as "this compound" possess varied chemical compositions and, consequently, distinct hazard profiles and disposal requirements. For instance:
-
QC10: A high alumina cement that contains chromium (VI), a substance that may cause allergic reactions.[1]
-
QC Liquid Release: A petroleum distillate that is flammable and can cause respiratory irritation.
-
QC TEST KIT 1: An aqueous solution containing sodium azide, which can form toxic gases upon contact with acids.[2]
-
Buffer QC: A flammable liquid.[3]
Failing to differentiate between these products can lead to improper handling and disposal, posing significant risks to personnel and the environment.
General Principles of Chemical Waste Disposal
While specific protocols vary, several overarching principles apply to the disposal of laboratory chemical waste:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. It provides detailed instructions on hazards, necessary personal protective equipment (PPE), and appropriate disposal methods.
-
Segregation of Waste: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
-
Use of Designated Containers: Chemical waste should be stored in appropriate, leak-proof containers that are compatible with the chemical.
-
Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for guidance.
Disposal Workflow: A Generalized Approach
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste. Remember, this is a generalized model; the specific steps for your "this compound" product must be determined from its SDS.
Caption: Generalized workflow for laboratory chemical disposal.
To ensure the safe and proper disposal of your "this compound" product, please identify its specific chemical composition or product name and consult the corresponding Safety Data Sheet. For further assistance, contact your institution's Environmental Health and Safety department.
References
Navigating Laboratory Safety: Personal Protective Equipment for "Qc1"
In the dynamic landscape of scientific research, the term "Qc1" can refer to various systems and processes. For researchers, scientists, and drug development professionals, understanding the specific nature of the "this compound" in their laboratory is the critical first step in ensuring safe handling and operation. This guide provides essential safety and logistical information for two prominent applications of "this compound" in the modern laboratory: the Trasis this compound system for radiopharmaceutical quality control and Izon's qEV columns for extracellular vesicle isolation.
Trasis this compound: A Self-Shielded System for Radiopharmaceutical Quality Control
The Trasis this compound is a fully integrated, self-shielded system designed to streamline the quality control of radiopharmaceuticals.[1] While the system itself is engineered to minimize radiation exposure, the handling of radioactive materials necessitates strict adherence to safety protocols.
Personnel working with the Trasis this compound must follow established guidelines for handling radioactive materials to minimize radiation exposure and prevent contamination. The specific PPE required will depend on the type and activity of the radiopharmaceuticals being handled.
| PPE Component | Specification and Purpose |
| Lab Coat | A dedicated lab coat, preferably long-sleeved, should be worn to protect against splashes of radioactive material. |
| Gloves | Two pairs of disposable, chemotherapy-rated gloves are recommended.[2] Gloves should be changed frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles should be worn to protect the eyes from splashes. |
| Dosimeters | Body and extremity (e.g., ring) dosimeters are mandatory to monitor radiation exposure levels, as per institutional and regulatory requirements. |
| Shielding | While the this compound is self-shielded, additional portable shielding may be necessary when handling vials or syringes outside of the unit. |
| Face Shield | A face shield may be required when there is a higher risk of splashing, providing an additional layer of protection for the face and eyes.[2] |
Operational Workflow:
A standardized operational workflow is crucial for maintaining safety and ensuring the integrity of the quality control process.
Disposal Plan:
All waste generated from the handling of radiopharmaceuticals is considered radioactive waste and must be disposed of in accordance with institutional and regulatory guidelines. This includes used vials, syringes, gloves, and any other contaminated materials. Waste should be segregated based on the radionuclide and its half-life.
Izon qEV Columns: Extracellular Vesicle Isolation
Izon's qEV columns are used for size exclusion chromatography to isolate extracellular vesicles (EVs) from biological samples.[3][4] The primary hazards associated with qEV columns are the biological nature of the samples and the chemical preservatives in the storage buffer.
The primary hazards when working with qEV columns are the biological samples being processed and the preservative solution in the columns, which may contain sodium azide or ProClin 200.[5][6]
| PPE Component | Specification and Purpose |
| Lab Coat | A clean lab coat should be worn to protect clothing from biological sample splashes and chemical drips. |
| Gloves | Disposable nitrile or latex gloves are essential to prevent skin contact with biological fluids and the preservative solution.[7] Gloves should be changed if they become contaminated. |
| Eye Protection | Safety glasses with side shields or goggles are required to protect the eyes from potential splashes of biological samples or buffer.[3] |
Experimental Workflow:
The following diagram outlines the general workflow for isolating EVs using a qEV column.
Disposal Plan:
-
Biological Waste: All biological samples and materials that come into contact with them (e.g., pipette tips, collection tubes) should be treated as biohazardous waste and disposed of according to institutional guidelines.
-
Chemical Waste: The waste buffer containing sodium azide should be disposed of in a safe manner. It is important to note that sodium azide can form explosive compounds with copper and lead plumbing, so it should be flushed with copious amounts of water if disposed of down the drain, or collected for chemical waste disposal as per institutional policy.[3][5]
By correctly identifying the specific "this compound" application in their laboratory and adhering to the appropriate safety protocols, researchers can ensure a safe working environment while advancing their scientific endeavors. Always consult the manufacturer's specific documentation and your institution's safety office for the most comprehensive and up-to-date guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
